4-Phenanthrol-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C14H10O |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
SIMYIUXARJLHEA-LOIXRAQWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O |
Origine du produit |
United States |
Foundational & Exploratory
What is 4-Phenanthrol-d9 and its primary use in research?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenanthrol-d9 is the deuterated form of 4-hydroxyphenanthrene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. As a stable isotope-labeled internal standard, this compound is a critical tool in analytical chemistry, particularly for the precise quantification of phenanthrene metabolites in various biological and environmental matrices. Its use in isotope dilution mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for the correction of analyte loss during sample preparation and analysis, thereby ensuring high accuracy and reproducibility. This guide provides a comprehensive overview of this compound, its primary applications in research, detailed experimental protocols, and relevant technical data.
Core Technical Data
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol |
| Synonyms | 4-Phenanthrenol-d9, 4-Hydroxyphenanthrene-d9 |
| CAS Number | 922510-21-2[1] |
| Molecular Formula | C₁₄HD₉O[1] |
| Molecular Weight | 203.28 g/mol [1] |
| Appearance | Off-White to Pale Yellow Solid |
| Storage | 2-8°C, Refrigerator |
Primary Use in Research: An Internal Standard for PAH Metabolite Quantification
The principal application of this compound in research is its use as an internal standard for the quantitative analysis of phenanthrols and other PAH metabolites.[1] Phenanthrene is a ubiquitous environmental pollutant, and monitoring its metabolites in biological fluids like urine is a key method for assessing human exposure to PAHs.[2] Phenanthrols are considered detoxification products of phenanthrene.
Due to its structural similarity to the target analytes (phenanthrols), this compound behaves almost identically during sample extraction, derivatization, and chromatographic separation. However, its increased mass due to the nine deuterium atoms allows it to be distinguished from the unlabeled analytes by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample handling can be accurately accounted for by measuring the ratio of the native analyte to the deuterated internal standard. This isotope dilution technique is the gold standard for accurate quantification in complex matrices.
Experimental Protocols
The following sections outline typical experimental methodologies for the quantification of phenanthrols in human urine using this compound as an internal standard with GC-MS and LC-MS.
Sample Preparation for Urine Analysis
-
Enzymatic Hydrolysis: Since PAH metabolites are often excreted in urine as glucuronide or sulfate conjugates, a deconjugation step is necessary.
-
To 2 mL of urine, add a known amount of this compound solution (e.g., in methanol).
-
Add β-glucuronidase/arylsulfatase (e.g., from Helix pomatia) and an appropriate buffer (e.g., sodium acetate buffer, pH 5).
-
Incubate the mixture, for example, at 37°C for several hours or overnight.
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The deconjugated phenanthrols can be extracted from the aqueous urine matrix using an organic solvent. A common choice is a mixture of toluene and pentane (e.g., 1:4 v/v).
-
Solid-Phase Extraction (SPE): Alternatively, an SPE cartridge (e.g., C18) can be used to clean up the sample and concentrate the analytes. The sample is loaded onto the conditioned cartridge, washed with a polar solvent to remove interferences, and then the analytes are eluted with a less polar solvent.
-
-
Derivatization (for GC-MS): Phenanthrols are polar and require derivatization to improve their volatility and chromatographic properties for GC-MS analysis.
-
The extracted and dried sample residue is reconstituted in a suitable solvent (e.g., toluene).
-
A silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added, and the mixture is heated (e.g., at 60-80°C) to form trimethylsilyl (TMS) ethers of the phenanthrols.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Parameter | Typical Conditions |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet | Splitless or Pulsed Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Oven Program | Start at a lower temperature (e.g., 80°C), hold, then ramp to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10-20°C/min) |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 7000B) or High-Resolution MS |
| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | Specific m/z values for the TMS derivatives of 4-phenanthrol and this compound |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is also a powerful technique for the analysis of PAH metabolites and does not typically require derivatization.
| Parameter | Typical Conditions |
| Liquid Chromatograph | Agilent 1200 series, Shimadzu, or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate |
| Flow Rate | 0.2-0.5 mL/min |
| Mass Spectrometer | Triple Quadrupole or High-Resolution MS |
| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated molecule [M-H]⁻ |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Specific precursor-to-product ion transitions for 4-phenanthrol and this compound |
Visualizations
Metabolic Pathway of Phenanthrene
The following diagram illustrates the metabolic pathway of phenanthrene to various hydroxylated metabolites, including 4-phenanthrol. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).
References
An In-depth Technical Guide to 4-Phenanthrol-d9: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Phenanthrol-d9, a deuterated analog of the phenanthrene metabolite, 4-phenanthrol. This document collates available data on its chemical structure, and properties, and outlines its primary application as an internal standard in the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites. Detailed experimental methodologies and a visualization of the relevant metabolic pathway are also presented to support its use in research and drug development contexts.
Chemical Structure and Properties
This compound is a stable isotope-labeled form of 4-phenanthrol, where nine hydrogen atoms on the phenanthrene ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but has a distinct mass.
Table 1: Chemical and Physical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 4-Phenanthrol |
| CAS Number | 922510-21-2[1] | 7651-86-7 |
| Molecular Formula | C₁₄HD₉O[1][2] | C₁₄H₁₀O |
| Molecular Weight | 203.28 g/mol [1][2] | 194.23 g/mol |
| Synonyms | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol, 4-Phenanthrenol-d9, 4-Hydroxyphenanthrene-d9 | 4-Phenanthrenol, 4-Hydroxyphenanthrene |
| Appearance | Not explicitly stated for d9, likely a solid | Pale Brown Solid |
| Melting Point | Data not available | 113-115 °C |
| Solubility | Data not available | Soluble in DMSO |
| Storage | 2-8°C, Refrigerator | 4°C |
Synthesis of Deuterated Phenanthrols
The synthesis of deuterated aromatic compounds like this compound typically involves hydrogen-deuterium (H-D) exchange reactions. General methodologies are described below, which can be adapted for the specific synthesis of this compound.
General Experimental Protocol: Acid-Catalyzed H-D Exchange
This method utilizes a strong acid catalyst to facilitate the exchange of hydrogen for deuterium atoms on the aromatic ring using deuterium oxide (D₂O) as the deuterium source.
Materials:
-
4-Phenanthrol
-
Deuterium oxide (D₂O)
-
Sulfuric acid-d₂ (D₂SO₄) or a solid-supported acid catalyst (e.g., Amberlyst 15)
-
Anhydrous solvent (e.g., dioxane-d₈)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenanthrol in an anhydrous solvent. Add a catalytic amount of a strong deuterated acid (e.g., D₂SO₄).
-
Deuterium Exchange: Add an excess of deuterium oxide (D₂O) to the reaction mixture.
-
Heating: Heat the mixture to reflux and stir for an extended period (24-48 hours) to allow for sufficient H-D exchange. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., NaHCO₃ solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Application as an Internal Standard
The primary application of this compound is as an internal standard for the quantitative analysis of 4-phenanthrol and other PAH metabolites in biological samples, such as urine, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
General Experimental Protocol: Quantification of Phenanthrols in Urine by GC-MS
This protocol outlines the general steps for the analysis of phenanthrols in urine using a deuterated internal standard.
Materials:
-
Urine samples
-
This compound (internal standard)
-
β-glucuronidase/arylsulfatase (e.g., from Helix pomatia)
-
Buffer solution (e.g., sodium acetate buffer, pH 5.0)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: A known amount of this compound internal standard is added to a measured volume of urine.
-
Enzymatic Hydrolysis: The urine is buffered to pH 5.0 and treated with β-glucuronidase/arylsulfatase to deconjugate the phenanthrol metabolites (glucuronides and sulfates). The mixture is incubated, for example, at 37°C for several hours or overnight.
-
Extraction: The hydrolyzed sample is extracted with an organic solvent. The organic layer is separated, dried, and concentrated.
-
Derivatization: The extracted residue is derivatized to increase the volatility and thermal stability of the phenanthrols. This is typically done by silylating the hydroxyl group using an agent like BSTFA.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The separation is performed on a capillary column with a temperature program that allows for the elution of the target analytes. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 4-phenanthrol and this compound.
-
Quantification: A calibration curve is generated using known concentrations of non-deuterated 4-phenanthrol standards with a fixed amount of the this compound internal standard. The concentration of 4-phenanthrol in the urine samples is then calculated from the ratio of the peak area of the analyte to the peak area of the internal standard.
Biological Context: Phenanthrene Metabolism
Phenanthrene, a common PAH, undergoes metabolic activation and detoxification in the body. The formation of phenanthrols, including 4-phenanthrol, is considered a detoxification pathway. Conversely, the metabolic activation of phenanthrene can lead to the formation of diol epoxides, which are reactive electrophiles that can bind to DNA and potentially initiate carcinogenesis. The balance between these detoxification and activation pathways is a critical factor in determining the toxicological outcome of PAH exposure.
Below is a diagram illustrating the major metabolic pathways of phenanthrene.
This guide provides a foundational understanding of this compound for its effective application in scientific research. While specific experimental parameters may require optimization, the provided methodologies and contextual information serve as a valuable resource for researchers in toxicology, drug metabolism, and environmental health.
References
4-Phenanthrol-d9 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Phenanthrol-d9, a deuterated internal standard crucial for the accurate quantification of polycyclic aromatic hydrocarbon (PAH) metabolites. This document details its physicochemical properties, its role in experimental protocols for biomonitoring, and the broader context of phenanthrene metabolism and its biological implications.
Core Compound Data
This compound is the deuterium-labeled form of 4-hydroxyphenanthrene, a metabolite of the ubiquitous polycyclic aromatic hydrocarbon, phenanthrene. Its primary application is as an internal standard in analytical chemistry, particularly in methods utilizing mass spectrometry. The incorporation of nine deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous, non-labeled analyte while maintaining similar chemical and chromatographic behavior.
Physicochemical Properties
The fundamental properties of this compound and its corresponding non-labeled analog, 4-Phenanthrol, are summarized below for direct comparison.
| Property | This compound | 4-Phenanthrol (4-Hydroxyphenanthrene) |
| CAS Number | 922510-21-2 | 7651-86-7 |
| Molecular Formula | C₁₄HD₉O | C₁₄H₁₀O |
| Molecular Weight | 203.28 g/mol | 194.23 g/mol |
| Synonyms | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol, 4-Phenanthrenol-d9, 4-Hydroxyphenanthrene-d9 | 4-Phenanthrenol, 4-Hydroxyphenanthrene |
| Primary Application | Internal standard for mass spectrometry-based quantification of PAH metabolites[1]. | Metabolite of phenanthrene used as a biomarker for PAH exposure[2]. |
Metabolic Pathway of Phenanthrene
4-Phenanthrol is a product of the metabolic detoxification of phenanthrene. This biotransformation is a critical area of study in toxicology and pharmacology, as the metabolism of PAHs can lead to the formation of reactive intermediates implicated in carcinogenesis. The metabolic pathway is initiated by cytochrome P450 (CYP) enzymes, which introduce oxygen to form arene oxides. These intermediates can then be converted to phenols, such as 4-phenanthrol, or hydrated by epoxide hydrolase (EPHX1) to form dihydrodiols.
Experimental Protocols: Quantification of Urinary Phenanthrols
This compound is instrumental in the accurate quantification of phenanthrols in biological matrices, most commonly urine, to assess human exposure to PAHs. The following is a representative protocol for the analysis of urinary phenanthrols using gas chromatography-mass spectrometry (GC-MS), a common application for this internal standard.
Sample Preparation
-
Enzymatic Hydrolysis: To measure total phenanthrol concentration (both free and conjugated), urine samples (typically 1-5 mL) are first treated with β-glucuronidase and arylsulfatase to deconjugate the phase II metabolites. This is often performed overnight in an acetate buffer at approximately 37°C[3].
-
Internal Standard Spiking: A known amount of this compound solution is added to each sample prior to extraction. This accounts for analyte loss during sample preparation and variability in instrument response.
-
Extraction: The hydrolyzed sample is then subjected to an extraction procedure to isolate the phenanthrols from the complex urine matrix. This can be achieved through liquid-liquid extraction (LLE) with a solvent like hexane or through solid-phase extraction (SPE) using a C18 cartridge[4].
-
Derivatization: For GC-MS analysis, the hydroxyl group of the phenanthrols is often silylated to increase volatility and improve chromatographic peak shape. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]. The sample is heated to ensure complete derivatization.
Instrumental Analysis (GC-MS)
The derivatized extract is then analyzed by GC-MS. The instrument parameters are optimized to achieve separation of the different phenanthrol isomers and sensitive detection.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890 GC or similar |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 90°C, ramped to 290°C. Specific ramps vary to optimize separation. |
| Carrier Gas | Helium at a constant flow rate |
| Mass Spectrometer | Triple Quadrupole MS (e.g., Agilent 7000 series) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to enhance sensitivity and selectivity. |
| Monitored Ions | Specific m/z values for the derivatized phenanthrols and this compound are monitored. |
The concentration of each phenanthrol isomer is calculated by comparing the peak area of the native analyte to the peak area of the this compound internal standard and referencing a calibration curve.
Analytical Workflow Diagram
Biological Activity and Significance
While this compound is biologically inert and used for analytical purposes, its non-deuterated counterpart, 4-phenanthrol, is a biologically relevant molecule. As a metabolite of phenanthrene, its presence and concentration in biological fluids are direct indicators of exposure to PAHs from sources such as tobacco smoke, vehicle exhaust, and grilled foods.
The metabolism of PAHs is a double-edged sword. While hydroxylation is generally a detoxification step that prepares the compound for excretion, the metabolic process can also lead to the formation of highly reactive diol epoxides, which are known to be mutagenic and carcinogenic. Therefore, studying the profile of various phenanthrene metabolites, including 4-phenanthrol, can provide insights into an individual's metabolic phenotype and potential susceptibility to the adverse health effects of PAH exposure.
Furthermore, some studies have investigated the broader biological activities of phenanthrenes, which include cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects. For instance, 9-phenanthrol, an isomer of 4-phenanthrol, has been identified as an inhibitor of the TRPM4 channel, a calcium-activated non-selective cation channel, suggesting that phenanthrene derivatives can have specific molecular targets. However, the specific signaling pathways modulated by 4-phenanthrol are less well-characterized. The formation of phenanthrene quinones from hydroxyphenanthrenes has been linked to the generation of reactive oxygen species (ROS), suggesting a role in oxidative stress-related cellular damage.
Conceptual Pathway: PAH Metabolites and Oxidative Stress
Conclusion
This compound serves as an indispensable tool for researchers in toxicology, environmental health, and pharmacology. Its use as an internal standard enables the reliable quantification of 4-phenanthrol and other PAH metabolites, providing valuable data for assessing human exposure to these environmental contaminants and for studying their metabolic pathways. Understanding the role and analysis of these metabolites is crucial for advancing our knowledge of PAH-related health risks and for the development of potential preventative and therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
Synthesis and Isotopic Purity of 4-Phenanthrol-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Phenanthrol-d9. This deuterated analog of 4-phenanthrol serves as a valuable internal standard in mass spectrometry-based quantitative analyses, particularly in metabolomics and pharmacokinetic studies. The introduction of deuterium atoms allows for differentiation from the endogenous, unlabeled compound, ensuring accurate quantification.
Synthetic Approach
The synthesis of this compound can be achieved through a robust two-step process. The first step involves the synthesis of the unlabeled 4-phenanthrol scaffold. The subsequent and critical step is the deuteration of this scaffold via a heterogeneous metal-catalyzed hydrogen-deuterium (H-D) exchange in the presence of a deuterium source.
Synthesis of 4-Phenanthrol
The synthesis of the unlabeled precursor, 4-phenanthrol, can be accomplished starting from 4-oxo-1,2,3,4-tetrahydrophenanthrene. The procedure involves a bromination reaction followed by elimination to yield the aromatic phenanthrol.
Deuteration of 4-Phenanthrol
The deuteration of 4-phenanthrol to obtain this compound is achieved through a heterogeneous catalysis method, which is effective for the perdeuteration of aromatic compounds. This method offers high deuterium incorporation under relatively mild conditions.
Experimental Protocols
Synthesis of 4-Phenanthrol
Materials:
-
4-oxo-1,2,3,4-tetrahydrophenanthrene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Ethyl acetate
-
Phosphorus pentoxide (P₂O₅)
-
600 Watt Quartzlite lamp
Procedure:
-
In a 1000 mL 3-neck flask equipped with a magnetic stirrer and a reflux condenser with a nitrogen inlet, add 400 mL of carbon tetrachloride.
-
To the flask, add 26 g of 4-oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 g of N-bromosuccinimide.
-
Illuminate the reaction mixture with a 600-watt Quartzlite lamp for 6 hours.
-
After 6 hours, add an additional 2.0 g of N-bromosuccinimide and reflux the reaction for 1 hour.
-
Cool the reaction to room temperature and filter the solids. Wash the solids with carbon tetrachloride and air dry.
-
Recrystallize the crude product from 220 mL of ethyl acetate.
-
Filter the recrystallized solid, wash with several portions of warm water, and dry in vacuo in the presence of P₂O₅ to yield 4-phenanthrol.[1]
Synthesis of this compound
Materials:
-
4-Phenanthrol
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Palladium on carbon (10% Pd/C)
-
Aluminum powder
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-phenanthrol (0.3 mmol), 10% Pd/C (3 mol%), and aluminum powder (100 mg).
-
Add 1.5 mL of deuterium oxide (D₂O) to the vessel.
-
Seal the vessel and sonicate the mixture for 1 hour to ensure proper dispersion of the catalyst.
-
Place the reaction vessel in a microwave reactor and heat to 120 °C for 1 hour.[2]
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by flash column chromatography on silica gel.
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is a critical parameter and is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the degree of deuterium incorporation by observing the disappearance or reduction in the intensity of proton signals in the aromatic region.
Protocol:
-
Prepare a solution of the deuterated 4-phenanthrol in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay for accurate integration.
-
The percentage of deuterium incorporation at each position is calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard or a non-exchangeable proton in the molecule if one exists.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a highly sensitive technique used to determine the isotopic distribution of the deuterated product.
Protocol:
-
Prepare a dilute solution of the this compound sample.
-
Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer.[3][4]
-
The mass spectrum will show a distribution of isotopologues (d0 to d9). The relative abundance of the [M+9] ion corresponding to the fully deuterated product is used to determine the isotopic enrichment.
Data Presentation
The quantitative data for the synthesis and analysis of this compound are summarized in the tables below.
| Parameter | Value | Reference |
| Synthesis of 4-Phenanthrol | ||
| Starting Material | 4-oxo-1,2,3,4-tetrahydrophenanthrene | [1] |
| Yield | 32.25% | |
| Melting Point | 114-116 °C | |
| Synthesis of this compound | ||
| Starting Material | 4-Phenanthrol | |
| Deuteration Method | Pd/C-Al-D₂O with microwave | |
| Expected Yield | >90% | |
| Isotopic Purity Analysis | ||
| Method 1 | ¹H NMR Spectroscopy | |
| Method 2 | High-Resolution Mass Spectrometry | |
| Expected Isotopic Purity | >98% d9 |
Workflow Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
This guide provides a detailed framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on available instrumentation and specific experimental requirements. Careful handling of reagents and adherence to laboratory safety protocols are essential.
References
The Definitive Guide to 4-Phenanthrol-d9 as a Deuterated Internal Standard in Bioanalytical Studies
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of drug metabolism and toxicology, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive overview of 4-Phenanthrol-d9, a deuterated analog of 4-hydroxyphenanthrene, and its application as an internal standard in mass spectrometry-based bioanalysis.
Introduction to Deuterated Internal Standards
Deuterium-labeled compounds are ideal internal standards for mass spectrometry because they exhibit nearly identical physicochemical properties to their non-deuterated counterparts, including extraction recovery, ionization efficiency, and chromatographic retention time. However, their increased mass allows for clear differentiation by a mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and instrument response, leading to highly precise and accurate quantification. The use of deuterated standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) method, which is considered a gold-standard quantification technique.
This compound serves as an exemplary internal standard for the analysis of 4-hydroxyphenanthrene, a metabolite of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) and a common environmental pollutant. Monitoring its metabolites is crucial for assessing human exposure and understanding the associated health risks.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use.
| Property | Value |
| Chemical Name | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol |
| Synonyms | 4-Phenanthrenol-d9; 4-Hydroxyphenanthrene-d9 |
| CAS Number | 922510-21-2 |
| Molecular Formula | C₁₄HD₉O |
| Molecular Weight | 203.28 g/mol |
| Appearance | Not specified (typically a solid) |
| Storage | 2-8°C Refrigerator |
Synthesis of Deuterated Phenanthrols
Caption: A generalized workflow for the synthesis of deuterated aromatic compounds.
Application in the Quantification of Phenanthrol Isomers
This compound is primarily utilized as an internal standard for the quantitative analysis of phenanthrol isomers in biological samples, most commonly urine. This is a critical application in human biomonitoring studies to assess exposure to PAHs from sources such as tobacco smoke, air pollution, and contaminated food.
Analytical Principle: Isotope Dilution Mass Spectrometry
The core principle of using this compound is isotope dilution. A known amount of the deuterated standard is added to the biological sample at the beginning of the analytical process. The sample is then subjected to various preparation steps, including hydrolysis, extraction, and derivatization. During analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the native phenanthrol and the deuterated internal standard are detected. By comparing the signal intensity of the analyte to that of the internal standard, the concentration of the native phenanthrol in the original sample can be accurately determined, as any loss during sample processing will affect both the analyte and the standard proportionally.
Caption: Workflow for the quantification of phenanthrols using a deuterated internal standard.
Experimental Protocols
The following sections provide a detailed, generalized methodology for the analysis of phenanthrols in human urine using this compound as an internal standard. These protocols are based on established methods in the scientific literature.[1][2][3]
Sample Preparation
-
Sample Collection and Storage : Collect urine samples in polypropylene containers and store them at -20°C or lower until analysis.
-
Internal Standard Spiking : Thaw urine samples to room temperature. To a 1 mL aliquot of urine, add a known amount of this compound solution (e.g., in methanol or acetonitrile).
-
Enzymatic Hydrolysis : To deconjugate the phenanthrol glucuronides and sulfates, add 1 mL of a β-glucuronidase/aryl sulfatase solution in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).[2][3] Incubate the mixture overnight (16-18 hours) in a water bath at 37°C.
-
Solid-Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a low-organic-content solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the phenanthrols and the internal standard with a suitable organic solvent (e.g., methanol or ethyl acetate).
-
-
Derivatization (for GC-MS analysis) :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to form trimethylsilyl (TMS) derivatives.
-
Instrumental Analysis
The following tables summarize typical parameters for GC-MS and LC-MS/MS analysis.
Table 1: Typical GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Specific m/z values for native and deuterated phenanthrol-TMS derivatives |
Table 2: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters, Sciex, or equivalent |
| Column | C18 or Phenyl-Hexyl, e.g., 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-product ion pairs for native and deuterated phenanthrols |
Quantitative Data and Method Performance
The use of this compound allows for the development of robust and sensitive analytical methods. The following table summarizes typical performance characteristics reported in the literature for the analysis of hydroxylated PAHs, including phenanthrols.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/L |
| Limit of Quantification (LOQ) | 0.3 - 30 ng/L |
| Recovery | 80 - 120% |
| Precision (RSD) | < 15% |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 4-hydroxyphenanthrene in complex biological matrices. Its use within an isotope dilution mass spectrometry framework provides a robust methodology for human biomonitoring studies, enabling researchers to assess exposure to polycyclic aromatic hydrocarbons with high confidence. The detailed protocols and performance characteristics outlined in this guide serve as a valuable resource for scientists and professionals in the fields of analytical chemistry, toxicology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Predictors of urinary polycyclic aromatic hydrocarbon metabolites in girls from the San Francisco Bay Area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Phenanthrol-d9 in Polycyclic Aromatic Hydrocarbon (PAH) Analysis: An In-depth Technical Guide
This guide provides a comprehensive overview of the application of 4-Phenanthrol-d9 as an internal standard in the analytical determination of Polycyclic Aromatic Hydrocarbons (PAHs) and their metabolites. Designed for researchers, analytical scientists, and professionals in drug development, this document details the principles of its use, experimental methodologies, and data interpretation, emphasizing its critical role in ensuring analytical accuracy and precision.
Introduction: The Imperative for Isotope Dilution in PAH Analysis
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed from the incomplete combustion of organic materials. Many PAHs are potent mutagens and carcinogens, making their accurate quantification in environmental and biological samples a public health priority. However, the analysis of PAHs is challenging due to complex sample matrices and potential analyte loss during sample preparation.
To overcome these challenges, the isotope dilution technique, employing stable isotope-labeled internal standards, is the gold standard. Deuterated standards, such as this compound, are ideal for this purpose. They are chemically identical to their native counterparts but have a different mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows them to be distinguished by a mass spectrometer (MS). By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any loss of the target analyte during extraction, cleanup, and analysis can be precisely corrected, a principle that significantly enhances the accuracy and reliability of the results.
This compound is the deuterated analog of 4-hydroxyphenanthrene, a phenolic metabolite of phenanthrene. While parent PAHs are of interest, their hydroxylated metabolites (OH-PAHs or PAHols) are crucial biomarkers for assessing recent human exposure, as they are the products of metabolic detoxification pathways. Therefore, this compound finds its primary and most critical application in the biomonitoring of PAH exposure through the quantification of hydroxylated metabolites in biological matrices like urine.
Core Application: Biomonitoring of Hydroxylated PAH Metabolites
The measurement of urinary OH-PAHs is a widely accepted non-invasive method to assess the internal dose of PAH exposure in humans. Phenanthrene, the simplest PAH with a bay region, is often studied, and its phenolic metabolites (phenanthrols) are considered key detoxification products. The accurate quantification of these metabolites, such as 1-, 2-, 3-, and 4-hydroxyphenanthrene, provides valuable data for epidemiological studies and risk assessment.
This compound serves as an ideal internal standard for the analysis of 4-hydroxyphenanthrene and can also be used in methods analyzing a broader suite of phenanthrols and other OH-PAHs. Its structural similarity ensures that it behaves almost identically to the native analytes throughout the entire analytical procedure.
Metabolic Pathway of Phenanthrene
The following diagram illustrates the metabolic conversion of the parent PAH, phenanthrene, into its hydroxylated metabolites. This compound acts as a tracer for these metabolites during analysis.
Experimental Protocol: Quantification of Phenanthrols in Human Urine
This section details a representative Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of phenanthrols, using this compound as an internal standard. The protocol involves enzymatic hydrolysis, solid-phase extraction (SPE), derivatization, and instrumental analysis.
Sample Preparation and Extraction
-
Internal Standard Spiking: To a 5 mL urine sample, add 50 µL of the this compound internal standard solution (concentration is typically optimized based on expected analyte levels, e.g., 100 ng/mL).
-
Enzymatic Hydrolysis: Since PAH metabolites are excreted in urine primarily as glucuronide and sulfate conjugates, an enzymatic hydrolysis step is required to release the free hydroxylated forms.
-
Add 2 mL of a pH 5.0 acetate buffer.
-
Add approximately 5000 units of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate the mixture in a shaking water bath at 37°C for 16 hours (overnight).
-
-
Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analytes.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 8 mL of dichloromethane.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Hydroxylated PAHs are polar and require derivatization to improve their volatility and chromatographic properties for GC analysis. Silylation is a common technique.
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
Instrumental Analysis: GC-MS
The trimethylsilyl (TMS) ethers of the phenanthrols are analyzed using a GC system coupled to a mass spectrometer, typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Data Presentation: Method Performance
The use of this compound ensures high-quality quantitative data. The tables below summarize typical instrument parameters and performance metrics for this type of analysis, compiled from established methods for OH-PAHs.
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 80°C (hold 2 min), ramp 10°C/min to 300°C (hold 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) - TMS derivatives | |
| 4-Phenanthrol-TMS | Quantifier: 266, Qualifier: 251 |
| This compound-TMS | Quantifier: 275, Qualifier: 260 |
Table 2: Representative Method Performance Data for OH-PAH Analysis
| Analyte (as TMS-ether) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Average Recovery (%) |
| 1-Hydroxyphenanthrene | 0.5 - 2.0 | 1.5 - 6.0 | 85 - 110 |
| 2-Hydroxyphenanthrene | 0.5 - 2.0 | 1.5 - 6.0 | 88 - 112 |
| 3-Hydroxyphenanthrene | 0.4 - 1.8 | 1.2 - 5.5 | 90 - 108 |
| 4-Hydroxyphenanthrene | 0.6 - 2.5 | 1.8 - 7.5 | 83 - 105 |
Note: Data are representative values based on similar validated methods for OH-PAHs in urine. Actual performance must be validated in the laboratory.
Visualization of the Analytical Workflow
The following diagram provides a visual representation of the complete analytical workflow, from sample collection to data analysis, highlighting the crucial step where this compound is introduced.
Conclusion
This compound is an indispensable tool for the accurate and reliable analysis of hydroxylated PAH metabolites, particularly phenanthrols, in complex biological matrices. Its use as an internal standard within an isotope dilution GC-MS method allows for the confident correction of analyte loss during sample preparation, leading to high-quality data essential for human biomonitoring, exposure science, and toxicological research. The methodologies and performance characteristics outlined in this guide provide a robust framework for laboratories aiming to implement sensitive and precise methods for PAH metabolite quantification.
An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Phenanthrols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated phenanthrols. The strategic replacement of hydrogen with its heavier, stable isotope deuterium can significantly alter the properties of these aromatic alcohols, offering unique advantages in various scientific and pharmaceutical applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts and workflows to facilitate a deeper understanding of these compounds.
Core Physicochemical Properties: A Comparative Analysis
The introduction of deuterium into the phenanthrol scaffold can modulate its physical and chemical properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1][2] This seemingly subtle change can lead to measurable differences in properties such as melting point, boiling point, acidity (pKa), and solubility.
Below is a compilation of available quantitative data for non-deuterated and deuterated phenanthrols. It is important to note that specific data for deuterated phenanthrols is sparse in publicly available literature, with the exception of highly deuterated 3-phenanthrol. The presented data for deuterated compounds, where not explicitly found, are inferred based on established principles of isotopic effects.
Table 1: Comparative Physicochemical Properties of Phenanthrols and Deuterated Analogues
| Property | 3-Phenanthrol | 3-Phenanthrol-d9 | 9-Phenanthrol | Expected Change with Deuteration |
| Molecular Formula | C₁₄H₁₀O[3] | C₁₄HD₉O[4] | C₁₄H₁₀O[5] | Increase in mass |
| Molecular Weight | 194.23 g/mol | 203.28 g/mol | 194.23 g/mol | Increases by ~1.006 Da per deuterium atom |
| Melting Point | 115-117 °C | 92-94 °C | 139-143 °C | May increase or decrease depending on changes in crystal packing and intermolecular interactions |
| Boiling Point | 412.5 °C (predicted) | 404.5 °C at 760 mmHg | Not available | Generally, a slight increase is expected due to increased mass and van der Waals forces |
| Density | Not available | 1.302 g/cm³ | Not available | Expected to be slightly higher than the non-deuterated counterpart |
| pKa | Not available | Not available | Not available | Expected to be slightly higher (less acidic) for O-deuteration due to the stronger O-D bond |
| LogP | 3.6 (predicted) | 3.698 | 3.6 (predicted) | Minimal change expected |
| Solubility | Insoluble in water | Insoluble in water | Insoluble in water | Deuteration can lead to slight changes in solubility, with some studies showing increased solubility for certain deuterated compounds |
Isotopic Effects on Chemical Characteristics
Acidity (pKa)
Metabolic Stability: The Kinetic Isotope Effect
One of the most significant consequences of deuteration in a drug development context is the alteration of metabolic pathways. The cytochrome P450 (CYP) enzyme system, responsible for the metabolism of many xenobiotics, often catalyzes reactions involving the cleavage of C-H bonds. By replacing a C-H bond at a metabolic "soft spot" with a stronger C-D bond, the rate of metabolism at that position can be significantly reduced. This is known as the deuterium kinetic isotope effect. For reactions involving C-H bond cleavage, the rate for the hydrogen-containing compound can be 6-10 times faster than for its deuterated counterpart. This can lead to a longer plasma half-life, reduced formation of potentially toxic metabolites, and an improved pharmacokinetic profile of a drug candidate.
Experimental Protocols
Synthesis of Deuterated Phenanthrols
Specific protocols for the synthesis of deuterated phenanthrols are not widely published. However, general methods for the deuteration of aromatic compounds can be adapted.
General Protocol for H-D Exchange Catalyzed by a Metal Catalyst:
This protocol describes a general method for introducing deuterium into aromatic rings.
-
Reaction Setup : In a sealed reaction vessel, combine the non-deuterated phenanthrol, a suitable solvent, a metal catalyst (e.g., palladium on carbon), and a deuterium source.
-
Deuterium Source : Deuterated water (D₂O) or deuterium gas (D₂) are common deuterium sources.
-
Heating : The reaction mixture is heated to a temperature typically ranging from 80°C to 200°C. The optimal temperature will depend on the specific phenanthrol isomer and the desired degree of deuteration.
-
Reaction Time : The reaction is allowed to proceed for several hours to days, with the progress monitored by techniques such as NMR or mass spectrometry.
-
Work-up and Purification : After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude deuterated phenanthrol is then purified using standard techniques such as column chromatography or recrystallization.
A plausible synthetic route for a deuterated phenanthrol is visualized below.
References
- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Phenanthrol | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Phenanthrol-d9 | Isotope-Labeled Compounds | 922510-20-1 | Invivochem [invivochem.com]
- 5. 9-Phenanthrol | C14H10O | CID 10229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4-Phenanthrol-d9: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Phenanthrol-d9, a deuterated analog of 4-hydroxyphenanthrene. Due to the limited availability of specific experimental data for this isotopically labeled compound, this document outlines the expected properties based on the known characteristics of its parent compounds and the general effects of deuteration. Furthermore, it details robust experimental protocols for researchers to determine these critical parameters in a laboratory setting.
Core Concepts: Understanding this compound
This compound is the deuterated form of 4-hydroxyphenanthrene, where nine hydrogen atoms on the phenanthrene ring have been replaced with deuterium.[1] Its molecular formula is C₁₄HD₉O with a molecular weight of approximately 203.28 g/mol .[1] This isotopic substitution is often employed in drug development to alter metabolic pathways and enhance pharmacokinetic profiles through the kinetic isotope effect.[2][3][4]
The physicochemical properties of this compound are primarily dictated by the phenanthrene backbone and the hydroxyl group, with subtle but potentially significant modulations introduced by deuteration.
Predicted Solubility Profile
Phenanthrene is known to be nearly insoluble in water but soluble in various organic solvents. The introduction of a hydroxyl group to form 4-hydroxyphenanthrene increases the molecule's polarity, which is expected to enhance its solubility in more polar organic solvents compared to phenanthrene.
Deuteration is not expected to dramatically alter the fundamental solubility of the molecule. However, subtle effects on properties like pKa and lipophilicity (logP) have been observed in other deuterated aromatic compounds. It is generally anticipated that this compound will exhibit a solubility profile similar to 4-hydroxyphenanthrene.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The hydroxyl group allows for hydrogen bonding, but the large hydrophobic phenanthrene ring limits solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | Good dipole-dipole interactions with the polar hydroxyl group and sufficient nonpolar character. |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | "Like dissolves like" principle; the aromatic core of phenanthrol interacts favorably with aromatic solvents. |
| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble | The polarity of the hydroxyl group limits solubility in highly nonpolar aliphatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Offers a balance of polarity to interact with the hydroxyl group and nonpolar character for the aromatic rings. |
Anticipated Stability
The chemical stability of this compound is expected to be comparable to that of 4-hydroxyphenanthrene under standard laboratory conditions. The non-deuterated analog is generally stable when stored as a solid under recommended conditions (cool, dry, dark).
The key differentiating factor for the deuterated compound is its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. For this compound, this could translate to a reduced rate of oxidation or other metabolic transformations at the deuterated positions, potentially leading to a longer biological half-life.
Experimental Protocols
To empower researchers to ascertain the precise physicochemical properties of this compound, the following detailed experimental protocols are provided.
Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method
This method is considered the gold standard for determining the solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or buffer of a specific pH) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Protocol 2: Stability Assessment via Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:
-
Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and incubate at an elevated temperature.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Store a solid sample and a solution sample at an elevated temperature (e.g., 60 °C) in the dark.
-
Photostability: Expose a solution to a controlled light source (e.g., a photostability chamber with a specified lux and UV intensity).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Analysis: Neutralize the acidic and basic samples if necessary. Analyze all samples by a stability-indicating analytical method (e.g., HPLC with a diode-array detector or LC-MS) to quantify the remaining amount of this compound and detect any degradation products.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizing the Workflow
The following diagram illustrates the logical workflow for characterizing the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Characterization.
This comprehensive approach, combining inferred properties with robust experimental protocols, provides a solid foundation for researchers and drug development professionals working with this compound. By following these guidelines, the critical physicochemical parameters of this deuterated compound can be reliably determined, facilitating its advancement in research and development pipelines.
References
Commercial availability and suppliers of 4-Phenanthrol-d9
An In-depth Whitepaper on the Commercial Availability, Synthesis, and Application of a Key Deuterated Internal Standard
This technical guide provides comprehensive information on 4-Phenanthrol-d9, a deuterated analog of the phenanthrene metabolite 4-hydroxyphenanthrene. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document details its commercial availability, physicochemical properties, a plausible synthetic route, and its primary application as an internal standard in mass spectrometry-based analytical methods.
Commercial Availability and Suppliers
This compound (CAS No. 922510-21-2) is available as a research-grade chemical from several specialized suppliers. It is primarily used as an internal standard for the quantification of polycyclic aromatic hydrocarbon (PAH) metabolites in biological and environmental samples.
Below is a summary of key suppliers:
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |
| Pharmaffiliates | This compound | 922510-21-2 | C₁₄HD₉O | 203.28 |
| Santa Cruz Biotechnology | This compound | 922510-21-2 | C₁₄HD₉O | 203.28 |
| MedchemExpress | This compound | 922510-21-2 | C₁₄HD₉O | 203.28 |
| LGC Standards | This compound | 922510-21-2 | C₁₄HD₉O | 203.28 |
Note: Availability and product codes may vary. Users should consult the respective supplier's website for current information.
Physicochemical and Quality Specifications
While a specific Certificate of Analysis may vary by supplier and batch, the following table summarizes the typical quantitative data and specifications for this compound. These values are critical for its use as a reliable internal standard in quantitative analysis.
| Parameter | Typical Specification | Method |
| Appearance | White to off-white solid | Visual |
| Molecular Formula | C₁₄HD₉O | - |
| Molecular Weight | 203.28 g/mol | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC, ¹H-NMR |
| Isotopic Purity (d₉) | ≥98% | Mass Spectrometry |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry / NMR |
| Unlabeled (d₀) Content | <0.5% | Mass Spectrometry |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | - |
Proposed Synthesis of this compound
A detailed, proprietary synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the deuteration of aromatic compounds. The following multi-step synthesis is proposed:
Experimental Protocol: Proposed Synthesis
-
Bromination of Phenanthrene-d10: Commercially available Phenanthrene-d10 is subjected to electrophilic aromatic substitution to introduce a bromine atom. This reaction typically uses a bromine source (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) in an inert solvent. The reaction mixture is stirred at room temperature, followed by workup to isolate the brominated phenanthrene-d9.
-
Hydroxylation of Bromo-phenanthrene-d9: The resulting bromo-phenanthrene-d9 can be converted to the corresponding phenanthrol-d9 via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction (e.g., Buchwald-Hartwig amination conditions adapted for hydroxylation). This step requires careful control of reaction conditions to achieve regioselectivity for the 4-position.
-
Purification: The crude this compound is purified using column chromatography on silica gel, followed by recrystallization to yield the final product with high chemical and isotopic purity.
Application in Analytical Methods
The primary application of this compound is as an internal standard for the isotope dilution method in quantifying PAH metabolites in complex biological matrices like urine.[1] Its deuterated nature ensures it co-elutes with the native analyte (4-phenanthrol) but is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Urinary Hydroxyphenanthrenes using GC-MS
This protocol provides a detailed workflow for the analysis of 4-hydroxyphenanthrene in urine samples.
-
Sample Preparation:
-
Spiking: To a 1 mL urine sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to deconjugate the phase II metabolites. Incubate the mixture at 37°C for several hours or overnight.
-
Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the urine matrix.
-
Derivatization: Evaporate the solvent and derivatize the hydroxyl groups with a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic performance for GC analysis.
-
-
Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for high sensitivity.
-
Ions to Monitor:
-
4-Phenanthrol (derivatized): Monitor the molecular ion and characteristic fragment ions.
-
This compound (derivatized): Monitor the corresponding ions with a +9 Da mass shift.
-
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards containing known concentrations of native 4-phenanthrol and a fixed concentration of this compound.
-
Calculate the concentration of 4-phenanthrol in the unknown samples by comparing the peak area ratio of the native analyte to the deuterated internal standard against the calibration curve.
-
Biological Significance and Signaling Pathways
4-Phenanthrol is a metabolite of phenanthrene, a common polycyclic aromatic hydrocarbon. The metabolism of phenanthrene in humans and other mammals is a complex process primarily mediated by cytochrome P450 (CYP) enzymes.
Metabolic Pathway of Phenanthrene
Phenanthrene is first oxidized by CYP enzymes to form arene oxides. These reactive intermediates can then undergo several transformations:
-
Epoxide Hydrolase Action: Epoxide hydrolase can convert the arene oxides to dihydrodiols.
-
Spontaneous Rearrangement: The arene oxides can rearrange to form phenols, including 1-, 2-, 3-, and 4-hydroxyphenanthrene.
The measurement of these hydroxylated metabolites, such as 4-hydroxyphenanthrene, in urine is a widely used method for biomonitoring human exposure to PAHs.
While specific signaling pathways directly modulated by 4-phenanthrol are not extensively characterized, studies on the broader class of PAH metabolites suggest potential biological activities. Exposure to PAHs and their metabolites has been associated with oxidative stress and inflammatory responses. For instance, some hydroxyphenanthrenes have been linked to an increase in biomarkers of oxidative stress (e.g., 8-oxodG) and inflammation (e.g., neutrophil-lymphocyte ratio) in adolescents.[2] These effects are likely mediated through complex interactions with cellular signaling cascades, although the precise role of 4-phenanthrol in these processes requires further investigation.
References
Safety data sheet and handling information for 4-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling information for 4-Phenanthrol-d9, a deuterated analog of 4-Phenanthrol. The information presented is essential for the safe handling, storage, and use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is the deuterium-labeled form of 4-Phenanthrol, a metabolite of phenanthrene.[1] Key chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol, 4-Phenanthrenol-d9, 4-Hydroxyphenanthrene-d9 |
| CAS Number | 922510-21-2 |
| Molecular Formula | C₁₄HD₉O |
| Molecular Weight | 203.28 g/mol |
| Appearance | Not specified, likely a solid |
| Storage Temperature | 2-8°C Refrigerator |
Hazard Identification and Safety Precautions
The safety data for this compound is best represented by its non-deuterated counterpart, 4-Hydroxyphenanthrene. According to the Safety Data Sheet from LGC Standards, 4-Hydroxyphenanthrene is classified as follows:
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) |
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P264: Wash thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Safe Handling Protocol
The following workflow outlines the recommended procedure for handling this compound.
Storage Conditions
Store this compound in a tightly sealed container in a refrigerator at 2-8°C.[2]
First-Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Skin Contact | Wash with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move person to fresh air. |
Accidental Release Measures
The following diagram illustrates the logical steps to take in the event of an accidental release.
Toxicological Information
Detailed toxicological studies on this compound are not available. The information for the parent compound, 4-Hydroxyphenanthrene, indicates it is harmful if swallowed.
Ecological Information
4-Hydroxyphenanthrene is very toxic to aquatic life with long-lasting effects.[3] Therefore, this compound should not be allowed to enter drains or the environment.
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the quantification of phenanthrols in biological samples.[4]
General Protocol for Use as an Internal Standard
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in a suitable solvent (e.g., toluene, methanol) to a known concentration.
-
Store the stock solution at the recommended temperature (2-8°C).
-
-
Sample Preparation:
-
To each sample and calibration standard, add a known and consistent volume of the this compound internal standard stock solution.
-
Proceed with the sample extraction and derivatization protocol as required for the specific analysis.
-
-
Data Analysis:
-
Monitor the characteristic ions for both the analyte (phenanthrols) and the internal standard (this compound) during mass spectrometry analysis.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte concentration in the samples by comparing this ratio to a calibration curve generated from standards with known concentrations of the analyte and the same amount of internal standard.
-
The use of a deuterated internal standard like this compound is advantageous as it has similar chemical and physical properties to the analyte, leading to comparable behavior during sample preparation and analysis, which corrects for variations in extraction efficiency and instrument response.
References
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of Phenanthrols using 4-Phenanthrol-d9 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the quantitative analysis of 4-phenanthrol in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Phenanthrol-d9 as an internal standard. Phenanthrols are metabolites of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and their quantification is crucial for toxicological studies and human biomonitoring.[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry assays, as it accurately corrects for analyte loss during sample preparation and variations in instrument response.
The protocol described herein is particularly relevant for the analysis of hydroxylated PAH metabolites in matrices such as urine, plasma, and tissue. Due to the polar nature of phenanthrols, a derivatization step is required to increase their volatility for GC-MS analysis.[2] This guide will focus on silylation, a common and effective derivatization technique.[1][2]
Principle of the Method
The method involves the extraction of 4-phenanthrol and the internal standard, this compound, from the biological matrix. For conjugated metabolites, an enzymatic hydrolysis step is employed. The extracted analytes are then derivatized to form more volatile trimethylsilyl (TMS) ethers. These derivatives are subsequently separated and detected by GC-MS operating in Selected Ion Monitoring (SIM) mode. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
4-Phenanthrol
-
This compound (Internal Standard)
-
-
Enzymes (for urine analysis):
-
β-glucuronidase/arylsulfatase
-
-
Solvents (HPLC or GC grade):
-
Methanol
-
Acetonitrile
-
Hexane
-
Dichloromethane
-
Ethyl acetate
-
-
Reagents:
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Solid Phase Extraction (SPE) Cartridges:
-
C18 or similar reversed-phase cartridges
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-phenanthrol and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the 4-phenanthrol primary stock solution in methanol to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with methanol. The optimal concentration should be determined during method development.
Sample Preparation (Urine)
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample in a glass tube, add 50 µL of the this compound internal standard working solution.
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate at 37°C for 16-18 hours.[3]
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.
-
Elute the analytes with 5 mL of methanol or ethyl acetate.
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of dichloromethane.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters that may require optimization for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Positive Chemical Ionization (PCI) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The exact m/z values for the TMS-derivatized phenanthrols should be confirmed by injecting a standard solution in full scan mode. Based on the structure of TMS-derivatized phenanthrols, the following ions are proposed for monitoring. The molecular ion of TMS-derivatized phenanthrol is expected at m/z 266.
| Analyte (TMS-derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-Phenanthrol-TMS | 266 | 251 | 235 |
| This compound-TMS | 275 | 260 | 244 |
Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ions of 4-phenanthrol-TMS and this compound-TMS.
-
Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-phenanthrol in the unknown samples by interpolation from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of hydroxyphenanthrenes in biological matrices, based on published methods.
Table 1: Method Detection Limits for Hydroxyphenanthrenes in Various Matrices
| Matrix | Detection Limit Range (ng/mL or ng/g) | Reference |
| Milk | 2.3 - 5.1 ng/mL | |
| Urine & Blood | 0.5 - 2.5 ng/mL | |
| Tissue | 1.9 - 8.0 ng/g |
Table 2: Representative Concentrations of Phenanthrols in Human Urine (pmol/mg creatinine)
| Phenanthrol Isomer | Smokers (Mean ± SD) | Non-smokers (Mean ± SD) | Reference |
| 1-Phenanthrol | 0.96 ± 1.2 | Not specified | |
| 2-Phenanthrol | 0.47 ± 0.29 | Not specified | |
| 3-Phenanthrol | 0.82 ± 0.62 | Not specified | |
| 4-Phenanthrol | 0.11 ± 0.07 | Not specified |
Visualizations
Caption: Workflow for the GC-MS analysis of 4-phenanthrol.
Caption: Logic for quantification using an internal standard.
References
- 1. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Polycyclic Aromatic Hydrocarbon (PAH) Metabolites in Human Urine Using 4-Phenanthrol-d9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Polycyclic Aromatic Hydrocarbons (PAHs) are a class of environmental pollutants formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to the carcinogenic and mutagenic properties of these compounds and their metabolites. Biological monitoring of PAH exposure is typically achieved by measuring their hydroxylated metabolites (OH-PAHs) in urine.[1][2][3] Phenanthrene, the simplest PAH with a bay region, is often studied as a model compound for PAH metabolism.[4] Its phenolic metabolites, phenanthrols, are considered detoxification products and can serve as biomarkers for exposure.[4]
This document provides a detailed protocol for the quantitative analysis of PAH metabolites, specifically phenanthrols, in human urine samples. The method employs an isotope dilution technique using 4-Phenanthrol-d9 as an internal standard, followed by enzymatic hydrolysis, sample extraction, and analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for ensuring precise and accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response.
Experimental Protocol
This protocol is adapted from methodologies described for the analysis of phenanthrols and other OH-PAHs in urine.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| This compound | Isotope-labeled standard supplier |
| Native PAH Metabolite Standards (1, 2, 3, & 4-Phenanthrol) | Analytical standard supplier |
| β-glucuronidase/arylsulfatase from Helix pomatia | Sigma-Aldrich or equivalent |
| Sodium Acetate Buffer (pH 5.0) | ACS Grade |
| Acetic Acid | ACS Grade |
| Solid Phase Extraction (SPE) Cartridges (e.g., C18) | Waters, Agilent, or equivalent |
| Methanol | HPLC Grade |
| Acetonitrile | HPLC Grade |
| Dichloromethane | HPLC Grade |
| n-Hexane | HPLC Grade |
| Derivatization Agent (for GC-MS, e.g., BSTFA) | Sigma-Aldrich or equivalent |
| Formic Acid (for LC-MS) | LC-MS Grade |
| Ultrapure Water | 18.2 MΩ·cm |
| Human Urine Samples | Collected and stored at -20°C or below |
Sample Preparation Workflow
The overall workflow involves enzymatic deconjugation to release the metabolites, followed by extraction and cleanup before instrumental analysis.
Figure 1: General experimental workflow for PAH metabolite quantification in urine.
Detailed Procedure
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Centrifuge if necessary to remove particulates. Transfer a 1-2 mL aliquot to a clean glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like methanol) to each urine sample, calibration standard, and quality control (QC) sample. This internal standard is used for quantification and quality control.
-
Enzymatic Hydrolysis: In the human body, PAH metabolites are often conjugated to glucuronic acid or sulfate to facilitate excretion. To measure the total metabolite concentration, these conjugates must be cleaved.
-
Add 1 mL of sodium acetate buffer (pH 5.0) to the urine sample.
-
Add approximately 2500 units of β-glucuronidase and 100 units of arylsulfatase.
-
Vortex the mixture and incubate in a shaking water bath overnight (16-18 hours) at 37°C.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the entire hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of ultrapure water, followed by 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 10-15 minutes.
-
Elute the PAH metabolites with 5-10 mL of a suitable organic solvent, such as acetonitrile or dichloromethane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Care should be taken to avoid concentrating to complete dryness for extended periods to prevent the loss of more volatile PAHs.
-
For LC-MS/MS Analysis: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
For GC-MS Analysis: Add a derivatization agent (e.g., 50 µL of BSTFA) and a solvent (e.g., 50 µL of pyridine or acetonitrile). Heat the sample (e.g., at 70°C for 1 hour) to create silyl derivatives of the hydroxylated metabolites, which improves their volatility and chromatographic behavior.
-
Instrumental Analysis
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of OH-PAHs. LC-MS/MS is often preferred as it typically does not require a derivatization step.
LC-MS/MS Parameters (Example)
| Parameter | Setting |
| Chromatography | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 10 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | -3.0 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
GC-MS Parameters (Example)
| Parameter | Setting |
| Chromatography | Gas Chromatograph |
| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1 mL/min |
| Oven Program | 80°C (1 min hold), ramp 30°C/min to 300°C (1.5 min hold) |
| Injection Mode | Splitless |
| Mass Spectrometry | Quadrupole Mass Spectrometer |
| Ionization Mode | Chemical Ionization (CI), Positive or Electron Ionization (EI) |
| Monitoring Mode | Selected Ion Monitoring (SIM) |
Data Presentation and Quantification
Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the native analyte peak area to the internal standard (this compound) peak area against the concentration of the native analyte.
Figure 2: Conceptual diagram of PAH metabolism and isotope dilution analysis.
Example Quantitative Data
The following table presents example data for phenanthrol concentrations in the urine of smokers and non-smokers, adapted from published findings, to illustrate typical results. Urinary creatinine is often measured to adjust for urine dilution.
| Analyte | Smoker (n=X) | Non-smoker (n=Y) |
| Mean ± SD (pmol/mg creatinine) | Mean ± SD (pmol/mg creatinine) | |
| 1-Phenanthrol | 0.96 ± 1.2 | N/A |
| 2-Phenanthrol | 0.47 ± 0.29 | N/A |
| 3-Phenanthrol | 0.82 ± 0.62 | N/A |
| 4-Phenanthrol | 0.11 ± 0.07 | N/A |
| N/A: Data not always available or significantly different in all studies. |
Method Validation
A robust analytical method requires validation to ensure reliable results. Key parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (R²) | > 0.99 | Excellent linearity over 3-4 orders of magnitude. |
| Limit of Detection (LOD) | S/N > 3 | 0.1–5 pg on column (LC-MS/MS). |
| Limit of Quantitation (LOQ) | S/N > 10 | 0.5–19.4 µg/L in urine (GC-MS). |
| Accuracy (% Recovery) | 80–120% | 88–110% in spiked urine samples. |
| Precision (%RSD) | < 15-20% | 5.1–19.0% in urine samples. |
Conclusion
The described protocol provides a robust and sensitive framework for the quantification of PAH metabolites in human urine using this compound as an internal standard. The use of enzymatic hydrolysis ensures the measurement of total metabolite concentrations, while the isotope dilution approach provides high accuracy and precision. This methodology is a valuable tool for researchers in toxicology, epidemiology, and drug development for assessing human exposure to PAHs and studying their metabolic pathways.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Polycyclic Aromatic Hydrocarbon (PAH) Standards and Standard Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Phenanthrol-d9 in the Quantitative Analysis of 4-Phenanthrol in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a component of tobacco smoke. Exposure to PAHs is a significant health concern due to the carcinogenic potential of some compounds in this class. Phenanthrene itself is not considered a potent carcinogen, but it serves as a model for studying the metabolism of more dangerous PAHs as it shares similar metabolic activation pathways. The measurement of phenanthrene metabolites in human urine is a valuable tool for assessing human exposure to PAHs and for studying individual differences in PAH metabolism, which may be linked to cancer susceptibility.[1][2][3]
4-Phenanthrol (4-hydroxyphenanthrene) is one of the detoxification products of phenanthrene metabolism.[1][3] Its quantification in urine provides a biomarker of PAH exposure. Accurate and precise quantification of 4-phenanthrol requires the use of an internal standard to correct for variations in sample preparation and instrument response. 4-Phenanthrol-d9, a deuterated analog of 4-phenanthrol, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte and its distinct mass, which allows for its differentiation by mass spectrometry.
This application note provides a detailed protocol for the quantitative analysis of 4-phenanthrol in human urine samples using this compound as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Activation and Detoxification of Phenanthrene
Phenanthrene undergoes metabolic activation in the body, primarily through the cytochrome P450 enzyme system, to form reactive intermediates that can bind to DNA and potentially lead to mutations and cancer. One major pathway is the formation of diol epoxides. Concurrently, detoxification pathways exist to eliminate these compounds from the body. The formation of phenanthrols, including 4-phenanthrol, is a key detoxification step, where the parent compound is hydroxylated, making it more water-soluble and easier to excrete in the urine, often after conjugation with glucuronic acid or sulfate. The balance between metabolic activation and detoxification is crucial in determining an individual's susceptibility to the carcinogenic effects of PAHs.
Figure 1: Simplified metabolic pathway of phenanthrene.
Experimental Protocols
The following protocols describe the analysis of 4-phenanthrol in human urine using this compound as an internal standard. Two common analytical techniques, GC-MS and LC-MS/MS, are presented.
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of phenanthrols in urine.
1. Materials and Reagents
-
4-Phenanthrol standard
-
This compound internal standard
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol, Acetonitrile, Hexane (all HPLC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human urine samples
2. Sample Preparation
-
Spiking: To a 2 mL aliquot of human urine, add a known amount of this compound internal standard solution.
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate the phenanthrol metabolites.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of methanol or acetonitrile.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue in 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent like pyridine or acetonitrile. Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the phenanthrols.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Injector: Splitless mode, 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the TMS-derivative of 4-phenanthrol and this compound.
-
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methods for the analysis of hydroxylated PAHs in urine.
1. Materials and Reagents
-
4-Phenanthrol standard
-
This compound internal standard
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid-Phase Extraction (SPE) polymeric cartridges (e.g., Oasis HLB)
-
Methanol, Acetonitrile, Formic Acid (all LC-MS grade)
-
Human urine samples
2. Sample Preparation
-
Spiking: To a 1 mL aliquot of human urine, add a known amount of this compound internal standard solution.
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) containing β-glucuronidase/arylsulfatase and incubate at 37°C for at least 4 hours (or overnight).
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water.
-
Elution: Elute the analytes with 3 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate 4-phenanthrol from other isomers (e.g., 30% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Develop and optimize MRM transitions for 4-phenanthrol and this compound.
-
Experimental Workflow Visualization
Figure 2: General experimental workflow for the analysis of 4-phenanthrol in human urine.
Data Presentation
The following tables summarize representative quantitative data for the analysis of 4-phenanthrol and other phenanthrol isomers in human urine, based on values reported in the literature.
Table 1: Representative Concentrations of Phenanthrols in Human Urine
| Analyte | Smoker (pmol/mg creatinine) | Non-smoker (pmol/mg creatinine) |
| 1-Phenanthrol | 0.96 ± 1.2 | Not significantly different |
| 2-Phenanthrol | 0.47 ± 0.29 | Not significantly different |
| 3-Phenanthrol | 0.82 ± 0.62 | Not significantly different |
| 4-Phenanthrol | 0.11 ± 0.07 | Not significantly different |
Table 2: Representative Method Performance Parameters
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.3 - 2.6 µg/L (for phenanthrols) | 0.007 - 0.09 ng/mL (for OH-PAHs) |
| Limit of Quantification (LOQ) | 0.45 - 2.64 µg/L (for phenanthrols) | ~0.02 - 0.3 ng/mL (estimated) |
| Recovery | 93.1 - 103.9% (for phenanthrols) | >69% (for OH-PAHs) |
| Precision (%RSD) | < 27% (for phenanthrols) | < 10% (for repeated measurements) |
Note: The values in Table 2 are compiled from various studies on phenanthrols and other hydroxylated PAHs and serve as a general guideline. Method performance should be validated for each specific application.
Conclusion
The use of this compound as an internal standard allows for the robust and accurate quantification of 4-phenanthrol in human urine samples. Both GC-MS and LC-MS/MS are suitable analytical techniques, with the choice depending on available instrumentation and desired sensitivity. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the fields of toxicology, environmental health, and drug development for the biomonitoring of PAH exposure and for furthering our understanding of PAH metabolism.
References
- 1. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analysis of 4-Phenanthrol in Environmental Samples using 4-Phenanthrol-d9 as an Internal Standard
Introduction
Phenanthrols, hydroxylated derivatives of phenanthrene, are a class of polycyclic aromatic hydrocarbons (PAHs) of growing environmental concern. As metabolites of phenanthrene, a ubiquitous environmental pollutant, their presence in soil and water can indicate the biodegradation of parent PAHs and may pose their own toxicological risks. Accurate and sensitive quantification of phenanthrols is therefore crucial for comprehensive environmental risk assessment. This application note describes a robust and reliable method for the determination of 4-phenanthrol in soil and water samples using gas chromatography-mass spectrometry (GC-MS) with 4-Phenanthrol-d9 as an internal standard. The use of a deuterated internal standard is critical as it closely mimics the analyte's chemical behavior during sample preparation and analysis, correcting for matrix effects and variations in extraction recovery, thus ensuring high accuracy and precision.
Principle
The methodology involves the extraction of 4-phenanthrol from soil or water samples, followed by analysis using GC-MS. This compound is introduced into the sample at the beginning of the extraction process. As a deuterated analog, it has nearly identical physicochemical properties to the target analyte, 4-phenanthrol. Consequently, any loss of analyte during the extraction, concentration, and derivatization steps is mirrored by a proportional loss of the internal standard. The quantification is based on the ratio of the MS response of the native analyte to that of the isotopically labeled internal standard, which allows for accurate determination of the analyte concentration, irrespective of recovery variations. For GC-MS analysis, derivatization of the phenolic hydroxyl group, typically through silylation, is often employed to improve chromatographic performance and sensitivity.
Application
This method is suitable for the quantitative analysis of 4-phenanthrol in various environmental matrices, including:
-
Surface water and groundwater
-
Industrial wastewater
-
Topsoil and sediment
Experimental Protocols
Water Sample Analysis
1. Sample Preparation and Extraction:
-
Collect 1 L of water sample in a clean amber glass bottle.
-
If residual chlorine is present, add 80 mg of sodium thiosulfate.
-
Acidify the sample to a pH of 2 with 6 M hydrochloric acid.
-
Spike the sample with a known concentration of this compound solution.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water (pH 2).
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
-
Elute the analyte and internal standard with 10 mL of dichloromethane.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
2. Derivatization:
-
To the 1 mL extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
Soil Sample Analysis
1. Sample Preparation and Extraction:
-
Homogenize the soil sample and air-dry it to a constant weight.
-
Weigh 10 g of the dried soil into a beaker.
-
Spike the sample with a known concentration of this compound solution and mix thoroughly.
-
Perform extraction using one of the following methods:
-
Ultrasonic Extraction: Add 30 mL of a 1:1 mixture of acetone and dichloromethane. Sonicate for 15 minutes. Decant the solvent. Repeat the extraction twice more. Combine the extracts.
-
Soxhlet Extraction: Place the soil sample in a Soxhlet thimble and extract with 150 mL of a 1:1 mixture of acetone and dichloromethane for 8 hours.
-
-
Filter the extract and concentrate it to approximately 1 mL using a rotary evaporator.
-
Perform a solvent exchange to 1 mL of hexane.
2. Derivatization:
-
Follow the same derivatization procedure as described for water samples (Section 2 for Water Sample Analysis).
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-Phenanthrol-TMS | ~15.2 | 266 | 251, 192 |
| This compound-TMS | ~15.1 | 275 | 260, 201 |
Data Presentation
The following tables summarize the expected performance of this method based on the analysis of similar phenolic compounds in environmental matrices.
Table 2: Expected Quantitative Data for 4-Phenanthrol in Water
| Parameter | Expected Value |
| Recovery | 85-110% |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Linearity (R²) | >0.995 |
Table 3: Expected Quantitative Data for 4-Phenanthrol in Soil
| Parameter | Expected Value |
| Recovery | 80-115% |
| Limit of Detection (LOD) | 1 µg/kg |
| Limit of Quantification (LOQ) | 3 µg/kg |
| Linearity (R²) | >0.995 |
Mandatory Visualization
Application Note: Enzymatic Deconjugation of Glucuronidated and Sulfated Metabolites in Urine Samples Using 4-Phenanthrol-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of urinary metabolites is a cornerstone of drug development, clinical toxicology, and environmental exposure assessment. Many xenobiotics and endogenous compounds are metabolized in the liver via Phase II conjugation reactions, primarily forming glucuronide and sulfate derivatives. These conjugates are more water-soluble, facilitating their excretion in urine. To accurately quantify the total concentration of a target analyte, a deconjugation step is necessary to cleave these conjugates and liberate the parent compound prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Enzymatic hydrolysis, utilizing β-glucuronidase and arylsulfatase, is a widely employed method for deconjugation due to its specificity and mild reaction conditions, which minimize analyte degradation compared to harsh chemical hydrolysis.[1] This application note provides a detailed protocol for the enzymatic deconjugation of urine samples, specifically tailored for the analysis of phenolic compounds, using 4-Phenanthrol-d9 as an internal standard. This compound is a suitable deuterated internal standard for the quantification of phenanthrols and other polycyclic aromatic hydrocarbon (PAH) metabolites.[2]
Materials and Reagents
-
Enzymes:
-
β-glucuronidase from Helix pomatia (containing sulfatase activity)
-
Recombinant β-glucuronidase (e.g., from E. coli)
-
Arylsulfatase (if using a β-glucuronidase source without sulfatase activity)
-
-
Internal Standard: this compound solution (concentration to be optimized based on analytical method sensitivity)
-
Buffers:
-
1 M Sodium Acetate Buffer (pH 5.0)
-
1 M Phosphate Buffer (pH 6.8)
-
-
Reagents for Sample Clean-up (Post-Hydrolysis):
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized water
-
-
General Laboratory Equipment:
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
pH meter
-
Analytical balance
-
Micropipettes and sterile tips
-
Autosampler vials
-
Experimental Protocols
Protocol 1: General Enzymatic Deconjugation using β-Glucuronidase/Arylsulfatase from Helix pomatia
This protocol is suitable for the simultaneous hydrolysis of both glucuronide and sulfate conjugates.
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer a 1.0 mL aliquot of the supernatant to a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to each urine sample. The final concentration should be appropriate for the analytical range of the intended assay.
-
-
pH Adjustment and Buffering:
-
Add 200 µL of 1 M Sodium Acetate Buffer (pH 5.0) to the urine sample.
-
Vortex briefly and confirm that the pH of the mixture is between 4.5 and 5.5. Adjust with dilute acetic acid or sodium hydroxide if necessary.
-
-
Enzymatic Hydrolysis:
-
Add ≥30 units of β-glucuronidase from Helix pomatia per µL of urine.[3] For a 1.0 mL urine sample, this would be approximately 30,000 units.
-
Vortex the sample gently for 10 seconds.
-
Incubate the sample at 37°C for 4 to 16 hours.[1][3] The optimal incubation time should be determined empirically for the specific analyte(s) of interest.
-
-
Termination of Reaction and Sample Clean-up:
-
After incubation, stop the enzymatic reaction by adding 500 µL of ice-cold acetonitrile or by proceeding directly to solid-phase extraction.
-
Perform a sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove proteins and other interfering matrix components.
-
Protocol 2: Rapid Deconjugation using Recombinant β-Glucuronidase
This protocol is optimized for high-throughput applications and is specific for glucuronide conjugates. If sulfate conjugates are of interest, a separate arylsulfatase enzyme must be added.
-
Sample Preparation:
-
Follow steps 1.1 and 1.2 from Protocol 1.
-
-
Internal Standard Spiking:
-
Follow step 2 from Protocol 1.
-
-
Buffering:
-
Add 200 µL of 1 M Phosphate Buffer (pH 6.8) to the urine sample. Recombinant enzymes often exhibit optimal activity at a more neutral pH.
-
-
Enzymatic Hydrolysis:
-
Add the manufacturer's recommended amount of recombinant β-glucuronidase. This is often in the range of 2000-5000 units per sample.
-
Vortex gently for 10 seconds.
-
Incubate at a temperature between 37°C and 55°C for 30 minutes to 2 hours. Recombinant enzymes often have higher optimal temperatures and shorter required incubation times.
-
-
Termination of Reaction and Sample Clean-up:
-
Follow step 5 from Protocol 1.
-
Data Presentation
The efficiency of enzymatic deconjugation can vary significantly depending on the enzyme source, pH, temperature, and incubation time. The following table summarizes typical performance characteristics for different β-glucuronidase enzymes based on literature data for various analytes.
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Typical Incubation Time | Relative Efficiency for Glucuronides | Sulfatase Activity | Notes |
| Helix pomatia | 4.5 - 5.5 | 37 - 55°C | 4 - 24 hours | Good to Excellent | Present | Broad specificity, but longer incubation times may be required. Batch-to-batch variability can occur. |
| Recombinant (E. coli) | 6.5 - 7.0 | 37 - 60°C | 30 min - 2 hours | Excellent | Absent | High purity and activity, ideal for high-throughput screening of glucuronides. |
| Abalone | 4.0 - 5.0 | 55 - 65°C | 30 min - 1 hour | Good to Excellent | Present | High thermal stability, allowing for faster hydrolysis at elevated temperatures. |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic deconjugation workflow and the metabolic pathway leading to the excretion of conjugated phenanthrols.
Caption: Workflow for enzymatic deconjugation of urine samples.
Caption: Metabolic pathway of phenanthrene to conjugated forms.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Purified β-glucuronidases in Patient Urine Samples Indicates a Lack of Correlation Between Enzyme Activity and Drugs of Abuse Metabolite Hydrolysis Efficiencies Leading to Potential False Negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Phenanthrol and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical derivatization of 4-Phenanthrol and its deuterated analog, primarily for the purpose of enhancing their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. The protocols focus on two principal and effective derivatization techniques: silylation and acylation.
Introduction
4-Phenanthrol, a hydroxylated polycyclic aromatic hydrocarbon (PAH), is a metabolite of phenanthrene.[1][2] Its analysis is crucial in toxicology and environmental monitoring to assess exposure to PAHs.[3][4] Due to the polar hydroxyl group, 4-Phenanthrol exhibits low volatility, which makes direct GC analysis challenging.[5] Derivatization chemically modifies the hydroxyl group, replacing the active hydrogen with a non-polar functional group. This process effectively masks the polar -OH group, reducing intermolecular hydrogen bonding and significantly increasing the volatility of the analyte. The resulting derivatives are more amenable to GC separation and detection, leading to improved chromatographic peak shape, resolution, and sensitivity. The use of a deuterated analog of 4-Phenanthrol as an internal standard is a common practice to ensure accurate quantification.
Derivatization Methods
The two most common derivatization techniques for phenolic compounds like 4-Phenanthrol are silylation and acylation.
-
Silylation: This method involves the replacement of the active hydrogen in the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group. Silylating reagents are highly effective at increasing the volatility of polar analytes. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation reactions are typically performed in an aprotic solvent and require anhydrous conditions as the reagents are sensitive to moisture.
-
Acylation: In this technique, the phenolic hydroxyl group is converted into an ester. This is often achieved using reagents like acetic anhydride or acyl halides. The resulting ester is less polar and more volatile than the parent phenol. Acylation can sometimes be performed in aqueous solutions, which can be an advantage depending on the sample matrix.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the silylation and acylation of 4-Phenanthrol.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in human hair by gas chromatography-negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 4-Phenanthrol in Biological Matrices using Isotope Dilution Mass Spectrometry with 4-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a component of tobacco smoke. The study of its metabolism is crucial for assessing human exposure and understanding the mechanisms of PAH-induced toxicity and carcinogenesis. 4-Phenanthrol is one of the metabolites of phenanthrene, and its quantification in biological matrices such as urine serves as a biomarker of exposure. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of analytes in complex matrices. This application note provides a detailed protocol for the determination of 4-phenanthrol in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Phenanthrol-d9 as an internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. In this case, this compound, a deuterated form of 4-phenanthrol, is used.[1] The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects.
Metabolic Pathway of Phenanthrene
The metabolism of phenanthrene in the body is a complex process involving multiple enzymatic steps, primarily mediated by cytochrome P450 enzymes. This pathway can lead to the formation of various metabolites, including phenanthrols, which are considered detoxification products. The following diagram illustrates a simplified metabolic pathway leading to the formation of 4-phenanthrol.
Caption: Simplified metabolic pathway of phenanthrene to 4-phenanthrol.
Experimental Protocol
This protocol is adapted from established methods for the analysis of phenanthrols in human urine by GC-MS.[2]
Materials and Reagents
-
4-Phenanthrol (analytical standard)
-
This compound (internal standard)[1]
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.2 M, pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Ethyl acetate, Toluene (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human urine samples
Sample Preparation and Extraction Workflow
Caption: Experimental workflow for 4-phenanthrol analysis.
Detailed Procedure
-
Sample Preparation:
-
To 2 mL of urine in a glass tube, add a known amount of this compound internal standard solution.
-
Add 2 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 16 hours to deconjugate the phenanthrol metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the phenanthrols with 5 mL of ethyl acetate.
-
-
Derivatization and GC-MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of toluene to the dried residue.
-
Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Example)
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | 100°C (hold 2 min), ramp to 250°C at 15°C/min, then to 300°C at 20°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 4-Phenanthrol-TMS: 266 (M+), 251 ([M-CH3]+) This compound-TMS: 275 (M+), 260 ([M-CH3]+) |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
Quantitative Data
The following table summarizes representative quantitative data for the analysis of 4-hydroxyphenanthrene in biological matrices. This data is based on published literature and serves as a guideline for method performance.[3][4]
| Parameter | Matrix | Value (ng/mL) |
| Limit of Detection (LOD) | Urine | 0.5 - 2.5 |
| Limit of Detection (LOD) | Blood | 0.5 - 2.5 |
| Limit of Detection (LOD) | Milk | 2.3 - 5.1 |
| Method Validation | ||
| Linearity (R²) | - | > 0.99 |
| Recovery | - | 85 - 115% |
| Intra-day Precision (%RSD) | - | < 10% |
| Inter-day Precision (%RSD) | - | < 15% |
Note: The LOD values are from a study that used a different internal standard for hydroxylated metabolites. The method validation parameters are typical for this type of analysis.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of 4-phenanthrol in human urine using isotope dilution mass spectrometry with this compound as an internal standard. The described method, involving enzymatic hydrolysis, solid-phase extraction, and GC-MS analysis, is robust and reliable for biomonitoring studies of PAH exposure. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery. This methodology is well-suited for applications in environmental health research, toxicology, and drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative Analysis of Phenanthrene Metabolites in Smokers' Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a significant component of tobacco smoke and a widely recognized environmental pollutant. While not a potent carcinogen itself, its metabolic activation can lead to the formation of toxic and carcinogenic metabolites. The quantitative analysis of these metabolites in human urine serves as a critical tool for assessing PAH exposure, understanding individual differences in metabolism, and evaluating the potential risk for smoking-related diseases, including cancer.[1][2] This document provides detailed protocols for the quantification of phenanthrene metabolites using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of reported metabolite concentrations in smokers.
Phenanthrene Metabolism Overview
The metabolism of phenanthrene is a complex process primarily mediated by cytochrome P450 (CYP) enzymes, leading to various products, including phenols, dihydrodiols, and quinones.[3] One key pathway involves the formation of diol epoxides, a class of reactive intermediates associated with the carcinogenicity of many PAHs.[1][4] Phenanthrene serves as a model for studying the metabolism of more potent carcinogenic PAHs because it shares similar metabolic activation pathways. The profile of urinary phenanthrene metabolites can reflect an individual's enzymatic balance (e.g., CYP isoforms and epoxide hydrolase activity) and provide more detailed information on PAH exposure and metabolic activation than single biomarkers like 1-hydroxypyrene.
References
- 1. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Phenanthrene and Benzo[a]pyrene Tetraol Enantiomers in Human Urine: Relevance to the Bay Region Diol Epoxide Hypothesis of Benzo[a]pyrene Carcinogenesis and to Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standards in GC-MS Analysis
Welcome to our technical support center for the use of deuterated internal standards in Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards in GC-MS?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[1][2]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][3]
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.
-
In-source Instability or Fragmentation: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.
Q2: Why is my deuterated internal standard exhibiting a different retention time than the native analyte?
A2: This phenomenon is known as the "chromatographic isotope effect". Deuterated compounds can elute slightly earlier than their non-deuterated counterparts in gas chromatography. This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in intermolecular interactions with the GC column's stationary phase. While often minimal, this shift can become problematic if it leads to differential matrix effects.
Q3: What is isotopic exchange and why is it a concern?
A3: Isotopic exchange, or H/D back-exchange, is a chemical reaction where a deuterium atom on the internal standard is replaced by a hydrogen atom from the sample matrix or solvent. This can compromise the integrity of the internal standard, leading to inaccurate quantification. If the deuterated standard loses its label, it can be incorrectly measured as the unlabeled analyte, causing a "false positive" signal and artificially inflating the analyte concentration. Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.
Q4: How can I be sure my deuterated internal standard is pure?
A4: The purity of the deuterated internal standard is critical for accurate quantification. It should have high isotopic enrichment (ideally ≥98%) and chemical purity (>99%). The presence of the unlabeled analyte as an impurity in the internal standard solution can lead to an overestimation of the analyte's concentration. You can assess the contribution of the internal standard to the analyte signal by analyzing a blank matrix sample spiked only with the deuterated internal standard at the working concentration. The response for the unlabeled analyte in this sample should be insignificant, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This can stem from several factors, including a lack of co-elution, differential matrix effects, isotopic exchange, or impurities in the standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Variable Internal Standard Signal Intensity
Question: The peak area of my deuterated internal standard is not consistent across my sample batch. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Even with a stable isotope-labeled internal standard, the analyte and the IS can experience different degrees of ion suppression or enhancement from matrix components, especially if they do not perfectly co-elute.
-
Assess Internal Standard Stability: The internal standard may be degrading or undergoing isotopic exchange under the analytical conditions.
Experimental Protocol: Matrix Effect Evaluation
This experiment helps to determine if the analyte and the internal standard are affected differently by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the GC-MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
IS-Normalized MF = (MF of Analyte) / (MF of d-IS) . An IS-Normalized MF significantly different from 1 suggests differential matrix effects.
-
Data Presentation: Hypothetical Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | d-IS Peak Area | Analyte MF | d-IS MF | IS-Normalized MF |
| Set A (Neat) | 100,000 | 120,000 | - | - | - |
| Set B (Post-Spike) | 70,000 | 96,000 | 0.70 | 0.80 | 0.875 |
| Set C (Pre-Spike) | 65,000 | 90,000 | - | - | - |
In this example, both the analyte and the d-IS experience ion suppression, but to different extents, leading to an IS-Normalized MF of less than 1. This indicates that the deuterated internal standard does not fully compensate for the matrix effect.
Caption: Experimental workflow for matrix effect evaluation.
Issue 3: Suspected Isotopic Exchange
Question: I suspect my deuterated internal standard is losing its deuterium label. How can I confirm this?
Answer: You can perform an experiment to assess the stability of the deuterium label in your sample matrix and under your analytical conditions.
Experimental Protocol: Isotopic Exchange Assessment
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix.
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH).
-
Process and Analyze: Process the samples using your established extraction procedure and analyze them by GC-MS.
-
Monitor Analyte Signal: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.
Logical Relationship: Factors Influencing Isotopic Exchange
Caption: Factors influencing isotopic exchange and its consequence.
References
Troubleshooting isotopic exchange in 4-Phenanthrol-d9 solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenanthrol-d9. The information provided will help you to understand and mitigate issues related to isotopic exchange in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange is a chemical process where a deuterium atom in your this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent or atmospheric moisture.[1] This is a significant concern as it alters the mass of your compound, which can lead to inaccurate results in quantitative mass spectrometry analysis and complications in NMR spectral interpretation.[1] The loss of deuterium can result in an underestimation of the concentration of the deuterated standard, leading to an overestimation of the analyte concentration.[1]
Q2: I'm observing a rapid disappearance of the hydroxyl (-OD) deuterium signal in my ¹H NMR spectrum. Is this normal?
Yes, this is a common and expected phenomenon. The deuterium on the phenolic hydroxyl group is highly labile and readily exchanges with protons from trace amounts of water (H₂O) or other protic solvents.[2][3] This exchange is an extremely fast acid-base reaction. Even in anhydrous deuterated solvents, residual moisture is often sufficient to cause the disappearance of the -OD signal in a ¹H NMR spectrum, as it is replaced by a proton (-OH).
Q3: I've noticed a gradual loss of deuterium from the aromatic rings of my this compound over time. What could be causing this?
The loss of deuterium from the aromatic rings, often called back-exchange, is a slower process than the exchange at the hydroxyl group. This process is primarily caused by the presence of protic solvents (like water or methanol) and can be accelerated by acidic or basic conditions. The rate of this exchange is pH-dependent, with acidic conditions generally increasing the rate of exchange.
Q4: How can I minimize isotopic exchange during my experiments?
To minimize isotopic exchange, it is crucial to work under anhydrous (water-free) conditions. This includes:
-
Using high-purity, anhydrous deuterated solvents. Single-use ampules are highly recommended.
-
Thoroughly drying all glassware. This can be achieved by oven-drying glassware at 150°C for at least 24 hours and cooling it in a desiccator.
-
Handling the compound and solvents under an inert atmosphere , such as in a glove box or with a stream of dry nitrogen or argon.
-
Avoiding acidic or basic conditions unless required by the experimental protocol, as these can catalyze the exchange.
-
Storing the this compound solid and solutions in a dry, inert environment and at low temperatures to slow down the rate of exchange.
Troubleshooting Guides
Issue 1: Unexpected Loss of Deuterium Detected by Mass Spectrometry
Symptoms:
-
A decrease in the peak area of the deuterated standard over time.
-
The appearance of peaks corresponding to the loss of one or more deuterium atoms in the mass spectrum.
-
Inaccurate and imprecise quantitative results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deuterium loss in MS.
Issue 2: Poor Quality or Unexpected ¹H NMR Spectra
Symptoms:
-
Broad peaks, which can be caused by poor shimming, sample inhomogeneity, or a high sample concentration.
-
A large water peak (HDO), indicating moisture contamination.
-
Disappearance of the hydroxyl deuterium signal and the appearance of a broad -OH peak.
-
A decrease in the integration of aromatic signals relative to an internal standard over time, suggesting back-exchange.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ¹H NMR issues.
Factors Influencing Isotopic Exchange
The rate of hydrogen-deuterium exchange is influenced by several factors. The following table summarizes these factors and their effects on the stability of the deuterium labels on this compound.
| Factor | Effect on Hydroxyl (-OD) Exchange | Effect on Aromatic (Ar-D) Exchange | Mitigation Strategy |
| Solvent | Rapid exchange in protic solvents (e.g., H₂O, CH₃OH, D₂O, CD₃OD). | Slower, but significant exchange in protic solvents, especially with catalysts. | Use anhydrous aprotic solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). |
| pH | Exchange is rapid across a wide pH range. | Catalyzed by both acid and base. The minimum exchange rate is often found at a slightly acidic pH (around 2.6 for amide hydrogens). | Maintain neutral pH where possible. Avoid strong acids and bases. |
| Temperature | Exchange is rapid even at low temperatures. | Rate increases with increasing temperature. | Store samples at low temperatures (-20°C or below) and minimize heating during experiments. |
| Moisture | Extremely sensitive to trace amounts of water. | Water acts as a proton source for exchange. | Use thoroughly dried glassware and solvents, and handle under an inert atmosphere. |
Experimental Protocols
Protocol 1: Preparation of an NMR Sample of this compound to Minimize Isotopic Exchange
This protocol details the steps to prepare an NMR sample while minimizing exposure to atmospheric moisture and protic contaminants.
Materials:
-
This compound
-
High-purity anhydrous deuterated solvent (e.g., DMSO-d₆, in a sealed ampule or Sure/Seal™ bottle)
-
NMR tubes, oven-dried at 150°C for at least 24 hours and stored in a desiccator
-
Glass vials and Pasteur pipettes, oven-dried and stored in a desiccator
-
Inert gas (dry nitrogen or argon)
-
Syringes and needles, oven-dried
Procedure:
-
Glassware Preparation: Ensure all glassware, including the NMR tube, vials, and pipettes, are thoroughly dried and have cooled to room temperature inside a desiccator.
-
Inert Atmosphere: Conduct all sample preparation steps inside a glove box or under a gentle stream of dry nitrogen or argon.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a dry vial.
-
Solvent Addition: Using a dry syringe, withdraw approximately 0.6-0.7 mL of the anhydrous deuterated solvent and add it to the vial containing the sample.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Sample Filtration: Place a small, tight plug of glass wool into a dry Pasteur pipette. Filter the sample solution through the pipette directly into the clean, dry NMR tube. This removes any particulate matter.
-
Capping: Immediately cap the NMR tube securely. For extra protection against moisture ingress, you can wrap the cap with Parafilm.
-
Analysis: Acquire the NMR spectrum as soon as possible after preparation.
Caption: Workflow for preparing a moisture-sensitive NMR sample.
Protocol 2: Quantifying Isotopic Purity of this compound using ¹H NMR
This protocol provides a method to assess the percentage of deuterium incorporation using quantitative ¹H NMR (qNMR).
Materials:
-
A prepared, moisture-minimized NMR sample of this compound (from Protocol 1)
-
A certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone), dried under vacuum.
Procedure:
-
Sample Preparation: Prepare an NMR sample as described in Protocol 1, but also include a precisely weighed amount of the internal standard in the vial with the this compound.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 value) for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signal from the internal standard and the residual proton signals in the aromatic region of the this compound spectrum.
-
-
Calculation:
-
The percentage of deuteration can be calculated by comparing the integrals of the residual proton signals to the integral of the known amount of the internal standard.
-
Alternatively, if an undeuterated reference standard of 4-phenanthrol is available, a comparison of the integrals of the aromatic protons can provide the level of deuteration.
-
Protocol 3: Assessing the Stability of this compound in Solution
This protocol outlines a stability study to determine the rate of isotopic exchange in a specific solvent or solution matrix.
Materials:
-
This compound
-
The solvent or solution matrix to be tested
-
LC-MS or NMR instrumentation
-
Vials for sample incubation at controlled temperatures
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an aprotic solvent where it is known to be stable (e.g., anhydrous acetonitrile).
-
Sample Preparation: Aliquot the stock solution into several vials. Evaporate the aprotic solvent under a stream of nitrogen. Reconstitute the aliquots in the test solvent/matrix to a known concentration.
-
Time Points: Designate different vials for various time points (e.g., t=0, 1h, 4h, 8h, 24h, 48h).
-
Incubation: Store the vials under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).
-
Analysis: At each time point, analyze the respective sample by LC-MS or NMR.
-
LC-MS: Monitor the ion corresponding to this compound and any ions corresponding to the loss of deuterium.
-
NMR: Monitor the integrals of the residual proton signals over time. An increase in these integrals indicates H-D exchange.
-
-
Data Analysis: Plot the percentage of the intact deuterated compound or the percentage of deuterium loss against time to determine the stability of this compound under the tested conditions.
References
How to prevent back-exchange of deuterium in 4-Phenanthrol-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the back-exchange of deuterium in 4-Phenanthrol-d9. The following troubleshooting guides and FAQs address common issues to ensure the isotopic integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is a chemical process where deuterium (D) atoms on a labeled compound are replaced by protons (H) from the surrounding environment.[1] For this compound, two types of exchange are possible:
-
Hydroxyl (-OD) Exchange: The deuterium on the phenolic hydroxyl group is highly labile and exchanges with protons almost instantaneously in the presence of protic solvents like water or methanol.[2] This is a rapid acid-base reaction and is generally expected in non-aprotic environments.[2]
-
Aromatic Ring (C-D) Exchange: The nine deuterium atoms on the aromatic rings are covalently bonded to carbon and are much more stable.[2] Their exchange is a significantly slower process.[2] Preventing this type of back-exchange is critical, as it compromises the isotopic purity of the compound, leading to inaccuracies in sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), especially when this compound is used as an internal standard.
Q2: What are the primary factors that cause the back-exchange of aromatic deuterons in this compound?
The back-exchange of deuterium on the aromatic rings is primarily caused by:
-
Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol, and ethanol, can readily donate protons and facilitate back-exchange.
-
pH: The exchange process is catalyzed by both acids and bases. Acidic conditions, in particular, can accelerate the exchange on the aromatic ring.
-
Temperature: Higher temperatures increase the kinetic rate of the back-exchange reaction.
-
Moisture: Even trace amounts of water, absorbed from the atmosphere or present as impurities in solvents, can be a significant source of protons.
Q3: I am using this compound in a deuterated NMR solvent and the hydroxyl (-OD) proton signal has disappeared. Is my compound degrading?
This is a normal and expected phenomenon. The disappearance of the phenolic proton signal is common when using deuterated solvents like Chloroform-d (CDCl₃) or DMSO-d₆. This occurs due to the rapid chemical exchange between the acidic phenolic deuteron and any trace amounts of water (H₂O or D₂O) in the NMR solvent. The deuteron is replaced by a proton, which then also rapidly exchanges, leading to a broadened signal that often disappears into the baseline. This does not indicate that the more stable deuterium atoms on the aromatic ring are exchanging.
Q4: Which solvents are recommended for handling and analyzing this compound?
To maintain the isotopic integrity of the aromatic C-D bonds, it is crucial to use anhydrous, aprotic solvents.
-
Recommended Solvents: High-purity, anhydrous grades of Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Chloroform, and Benzene are preferred.
-
Solvents to Avoid: Protic solvents like water (H₂O), Deuterium Oxide (D₂O), Methanol (MeOH), and Ethanol (EtOH) should be avoided as they are sources of exchangeable protons (or deuterons in the case of D₂O, which can still affect equilibrium).
Q5: How does pH affect the stability of the deuterium labels on the aromatic rings?
The rate of hydrogen-deuterium exchange is highly dependent on pH.
-
Acidic and Basic Conditions: Both strong acids and bases catalyze the back-exchange process on the aromatic ring.
-
Optimal pH for Stability: For many compounds, the minimum rate of exchange occurs in a narrow acidic window, typically around pH 2.5 - 3.0. For preserving the label during sample work-up, it is best to work under neutral or near-neutral conditions and avoid strong acids or bases. For applications like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), experiments are deliberately quenched at a low pH (~2.5) to minimize back-exchange during the analysis time.
Q6: What are the recommended storage conditions for this compound?
Proper storage is essential for long-term stability.
-
Temperature: Store the compound in a refrigerator at 2-8°C.
-
Atmosphere: Store in a tightly sealed vial to prevent moisture ingress. For long-term storage, placing the vial inside a desiccator is recommended.
-
Light: Protect from light by using amber vials or storing in the dark to prevent potential photodegradation.
-
Handling: Before opening, always allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of deuterium label (decreased isotopic purity) observed in Mass Spectrometry. | 1. Use of protic solvents (e.g., water, methanol) in sample preparation or LC mobile phase. 2. Exposure to non-neutral pH during sample handling. 3. High temperature in the MS ion source ("in-source exchange"). 4. Exposure to atmospheric moisture. | 1. Reconstitute and dilute samples in anhydrous, aprotic solvents (e.g., acetonitrile). Use mobile phases with a high percentage of aprotic solvent where possible. 2. Maintain near-neutral pH during sample preparation. For LC-MS analysis, quench the sample to pH ~2.5 just before injection to minimize exchange during the run. 3. Optimize MS ion source conditions, such as reducing the desolvation temperature. 4. Handle the compound and prepare samples in a dry environment, such as a glove box with nitrogen or argon. Use properly dried glassware. |
| Inconsistent quantitative results when using this compound as an internal standard. | 1. Back-exchange is occurring inconsistently across different samples and standards due to variations in handling time, temperature, or solvent exposure. 2. The stock solution has degraded over time due to improper storage. | 1. Standardize all sample preparation steps. Ensure all samples and standards are treated with the same solvents for the same duration and at the same temperature. Chill all materials (solvents, samples, tubes) on ice. 2. Prepare fresh working solutions from a properly stored stock solution for each analytical run. Store stock solutions in tightly sealed vials at -20°C or lower. |
| Gradual loss of isotopic purity during storage. | 1. The vial is not sealed properly, allowing for slow ingress of atmospheric moisture. 2. The compound is stored as a solution in a solvent that is not perfectly anhydrous or is hygroscopic. | 1. Ensure the vial cap is tightly sealed with a PTFE-lined cap. For extra protection, use parafilm to wrap the cap. 2. For long-term storage, it is best to store the compound as a neat solid. If a stock solution is required, use a high-purity anhydrous, aprotic solvent and store at -20°C or -80°C. |
Data Summary
The following table summarizes the key environmental factors that influence the rate of deuterium back-exchange on the aromatic rings of this compound and the recommended conditions to ensure isotopic stability.
| Factor | Condition Promoting Back-Exchange | Recommended Condition to Minimize Back-Exchange | Rationale |
| Solvent | Protic (e.g., H₂O, Methanol, Ethanol) | Anhydrous, Aprotic (e.g., Acetonitrile, DMSO, DMF) | Aprotic solvents lack exchangeable protons and do not facilitate the H/D exchange mechanism. |
| pH | Acidic (pH < 2) or Basic (pH > 8) | Neutral (for storage/handling) or pH ~2.5-3.0 (for quenching analysis) | The H/D exchange reaction is catalyzed by both acid and base; the rate is at a minimum around pH 2.5-3.0. |
| Temperature | Elevated (e.g., > 25°C) | Low (e.g., 0°C or sub-zero) | Lowering the temperature significantly reduces the rate of the exchange reaction. A 30°C decrease can reduce rates by a factor of ~40. |
| Moisture | High humidity, use of non-dried glassware | Inert atmosphere (N₂ or Ar), use of desiccator, oven-dried glassware | Moisture is a primary source of protons that can drive back-exchange. Maintaining an anhydrous environment is critical. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of solutions of this compound for use as an internal standard while minimizing the risk of back-exchange.
-
Glassware Preparation: Dry all glassware (vials, volumetric flasks, pipette tips) in an oven at 150°C for a minimum of 4 hours. Allow the glassware to cool to room temperature inside a desiccator under an inert atmosphere (e.g., with nitrogen or argon backfill).
-
Solvent Selection: Use a high-purity, anhydrous, aprotic solvent such as acetonitrile or DMSO.
-
Equilibration: Place the sealed vial of lyophilized this compound and the sealed bottle of anhydrous solvent into a desiccator to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture.
-
Reconstitution (under inert atmosphere): If possible, perform the reconstitution inside a glove box or glove bag with a dry nitrogen or argon atmosphere.
-
Dissolution: Under the inert atmosphere, open the vial and reconstitute the this compound to the desired stock concentration (e.g., 1 mg/mL). Cap the vial tightly with a PTFE-lined cap and vortex briefly to ensure complete dissolution.
-
Working Solutions: Prepare serial dilutions from the stock solution using the same anhydrous aprotic solvent to achieve the final working concentration.
-
Storage: Tightly seal the stock solution vial, wrap the cap with parafilm, and store at -20°C or -80°C. Prepare fresh working solutions for each experiment to ensure accuracy.
Protocol 2: General Sample Preparation for LC-MS Analysis
This protocol outlines a general workflow for preparing a biological matrix sample (e.g., plasma) using this compound as an internal standard.
-
Pre-chill Materials: Place all solvents (anhydrous acetonitrile), samples, and equipment (pipette tips, microcentrifuge tubes) on ice before starting the experiment.
-
Sample Spiking: In an ice-cold microcentrifuge tube, add the required volume of the this compound working solution to your biological sample.
-
Protein Precipitation: Add at least 3 volumes of ice-cold anhydrous acetonitrile to the sample to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean, pre-chilled autosampler vial for analysis.
-
Analysis: Proceed immediately with LC-MS analysis. To minimize back-exchange during the run, the analytical method should ideally be performed at a low temperature and quenched at a low pH.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Factors causing back-exchange and their preventative measures.
References
Technical Support Center: Matrix Effects in PAH Analysis using 4-Phenanthrol-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using 4-Phenanthrol-d9 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of PAH analysis?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In PAH analysis, this can manifest as either signal enhancement or suppression, leading to inaccurate quantification. Complex environmental and biological samples contain a multitude of co-extracted substances that can interfere with the ionization process in the mass spectrometer or affect the analyte's behavior in the gas chromatograph.
Q2: Why is an internal standard like this compound used in PAH analysis?
A2: An internal standard (IS) is a compound with similar chemical and physical properties to the analytes of interest, which is added to the sample at a known concentration before analysis. A deuterated standard like this compound is ideal because it co-elutes with its non-deuterated counterpart and behaves similarly during sample preparation and analysis. By comparing the signal of the target PAH to the signal of the IS, variations in sample volume, injection volume, and instrument response, including matrix effects, can be compensated for, leading to more accurate and precise quantification.
Q3: Is this compound a suitable internal standard for all PAHs?
A3: this compound is structurally similar to phenanthrene and other 3- and 4-ring PAHs, making it a potentially suitable internal standard for this group of compounds. For a broader range of PAHs, from 2-ring to 6-ring structures, it is common practice to use a mixture of deuterated PAHs that cover the entire elution range. This ensures that each analyte has a corresponding internal standard that elutes closely and experiences similar matrix effects. For hydroxylated PAH metabolites, deuterated phenanthrols are particularly well-suited.
Q4: How can I determine if my PAH analysis is affected by matrix effects?
A4: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration). A significant difference between the two slopes indicates the presence of matrix effects. Another approach is to calculate the matrix effect (ME) using the following formula: ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Troubleshooting Guide
This guide addresses common issues encountered during PAH analysis where matrix effects are suspected.
| Problem | Potential Cause | Recommended Solution |
| Poor recovery of this compound and/or target PAHs | Matrix Suppression: Co-eluting matrix components are suppressing the ionization of the analytes in the MS source. | 1. Improve Sample Cleanup: Employ Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods to remove interfering matrix components. 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds. 3. Optimize GC Inlet Parameters: Use a pulsed splitless injection to improve the transfer of analytes to the column and minimize interaction with active sites in the inlet. Ensure the inlet liner is clean and consider using a liner with glass wool. |
| Signal enhancement leading to overestimated results | Matrix Enhancement: Non-volatile matrix components can accumulate in the GC inlet, masking active sites where analytes might otherwise adsorb or degrade. This "analyte protectant" effect leads to a higher than expected signal. | 1. Regular Inlet Maintenance: Clean the GC inlet and replace the liner and septum regularly. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target PAHs. This will compensate for the enhancement effect. 3. Use of Analyte Protectants: In some cases, adding a known analyte protectant to both standards and samples can equalize the enhancement effect. |
| Inconsistent internal standard (this compound) response | Differential Matrix Effects: The internal standard and the target analyte may not be experiencing the same degree of matrix effect due to slight differences in their retention times and the nature of the co-eluting interferences. | 1. Optimize Chromatography: Adjust the GC temperature program to ensure the internal standard and the target analyte co-elute as closely as possible. 2. Use a Mixture of Deuterated Internal Standards: For a wide range of PAHs, a single internal standard may not be sufficient. A mixture of deuterated PAHs that span the entire chromatographic run is recommended. |
| Poor linearity of calibration curves | Saturation of the Detector or Ion Source: High concentrations of matrix components can lead to non-linear detector response. Active Sites in the GC System: Adsorption of PAHs on active sites can lead to poor linearity, especially at low concentrations. | 1. Dilute Sample Extracts: Bring the analyte concentrations into the linear range of the detector. 2. Inlet and Column Maintenance: Deactivate the GC system by cleaning the inlet and trimming the front of the analytical column to remove active sites. |
Quantitative Data Summary
The following tables provide representative data for PAH analysis, illustrating the impact of matrix effects and the effectiveness of mitigation strategies.
Table 1: Recovery of PAHs and this compound in Spiked Soil Samples with and without Matrix-Matched Calibration
| Compound | Recovery (%) with Solvent-Based Calibration | Recovery (%) with Matrix-Matched Calibration |
| Naphthalene | 65 | 98 |
| Acenaphthylene | 72 | 101 |
| Acenaphthene | 75 | 99 |
| Fluorene | 81 | 103 |
| Phenanthrene | 115 | 102 |
| Anthracene | 118 | 104 |
| Fluoranthene | 125 | 101 |
| Pyrene | 130 | 99 |
| Benz[a]anthracene | 135 | 105 |
| Chrysene | 138 | 103 |
| Benzo[b]fluoranthene | 142 | 102 |
| Benzo[k]fluoranthene | 145 | 104 |
| Benzo[a]pyrene | 148 | 101 |
| Indeno[1,2,3-cd]pyrene | 155 | 103 |
| Dibenz[a,h]anthracene | 158 | 102 |
| Benzo[g,h,i]perylene | 160 | 105 |
| This compound (IS) | N/A | 95 |
Note: This data is illustrative and may vary depending on the specific matrix and analytical conditions.
Table 2: Linearity of PAH Calibration Curves in Solvent vs. Soil Matrix
| Compound | R² (Solvent) | R² (Matrix-Matched) |
| Phenanthrene | 0.9992 | 0.9995 |
| Pyrene | 0.9989 | 0.9991 |
| Benzo[a]pyrene | 0.9985 | 0.9990 |
Experimental Protocols
Protocol 1: Sample Preparation of Soil Samples for PAH Analysis using QuEChERS
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weighing and Spiking: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Spike the sample with 100 µL of a 1 µg/mL solution of this compound in acetonitrile.
-
Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate). Immediately shake for another minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA (primary secondary amine), and 150 mg C18. Vortex for 30 seconds.
-
Final Centrifugation and Collection: Centrifuge the dSPE tube at 4000 rpm for 5 minutes. Collect the supernatant for GC-MS analysis.
Protocol 2: GC-MS Instrumental Analysis of PAHs
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Inlet: Splitless mode, 280 °C
-
Oven Program: 60 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold 10 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Visualizations
Caption: Experimental workflow for PAH analysis in soil samples.
Caption: Troubleshooting decision tree for matrix effects in PAH analysis.
Optimizing GC-MS parameters for the analysis of 4-Phenanthrol-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4-Phenanthrol-d9.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?
A1: this compound, like other phenolic compounds, has a polar hydroxyl (-OH) group. This polarity leads to low volatility and potential for undesirable interactions with active sites in the GC system (e.g., inlet liner, column stationary phase), resulting in poor peak shape (tailing) and low sensitivity.[1] Derivatization, specifically silylation, replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance, including sharper peaks, better resolution, and enhanced sensitivity.[1][2]
Q2: What are the most common silylation reagents for phenolic compounds like this compound?
A2: The most commonly used silylation reagents for phenols are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] BSTFA is often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance its reactivity. These reagents are highly effective at converting polar hydroxyl groups into their more volatile TMS ethers.
Q3: My deuterated internal standard (this compound) and native analyte (4-Phenanthrol) have slightly different retention times. Is this normal?
A3: Yes, a small shift in retention time between an analyte and its deuterated analog is a known phenomenon referred to as a chromatographic isotope effect. While ideally they should co-elute perfectly, minor separations can occur. The key is to ensure that the peaks are still closely eluted and that this separation does not lead to differential matrix effects, which could compromise quantification.
Q4: I am observing a different response factor for my analyte compared to its deuterated internal standard at the same concentration. Why is this happening?
A4: It is not uncommon for an analyte and its deuterated analog to exhibit different responses in a mass spectrometer. This can be due to variations in ionization efficiency or fragmentation patterns between the deuterated and non-deuterated forms. As long as this response difference is consistent and accounted for by generating a calibration curve using the ratio of the analyte peak area to the internal standard peak area, accurate quantification can still be achieved.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Incomplete Derivatization: The polar hydroxyl group of underivatized this compound is interacting with active sites in the system. | - Ensure the silylation reagent is fresh and not hydrolyzed. - Optimize derivatization conditions (temperature, time, reagent volume). - Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture will deactivate it. |
| Active Sites in the GC System: The inlet liner or the head of the GC column may have active silanol groups. | - Use a fresh, deactivated inlet liner. - Trim 10-20 cm from the front of the GC column. - Condition the column according to the manufacturer's instructions. | |
| Low or No Signal | Inefficient Derivatization: The analyte is not being converted to its volatile form. | - Check the derivatization protocol and reagent quality. |
| Incorrect MS Parameters: The mass spectrometer is not monitoring the correct ions for the derivatized compound. | - Ensure the selected ion monitoring (SIM) mode is set to the correct m/z values for the TMS-derivatized this compound (see Table 2). The molecular ion of TMS-4-Phenanthrol-d9 is expected at m/z 275. | |
| Injector or Transfer Line Temperature Too Low: High-boiling point compounds like derivatized phenanthrols may condense if temperatures are not high enough. | - Set the injector and transfer line temperatures to at least 320°C. | |
| Poor Reproducibility | Inconsistent Injection Volume: The autosampler may not be functioning correctly. | - Check the syringe for air bubbles or damage. - Verify the correct syringe volume is installed and specified in the method. |
| Sample Degradation: The derivatized sample may not be stable over time. | - Analyze samples as soon as possible after derivatization. If storage is necessary, cap vials tightly and store at a low temperature. | |
| Leaks in the System: A leak in the carrier gas flow path can cause pressure fluctuations. | - Perform a leak check of the GC system, paying close attention to the septum and column connections. | |
| High Baseline Noise | Column Bleed: The stationary phase of the column is degrading at high temperatures. | - Ensure the oven temperature does not exceed the column's maximum operating temperature. - Condition the column properly. - Use a column specifically designed for low bleed at high temperatures. |
| Contaminated Carrier Gas: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas can increase baseline noise. | - Use high-purity carrier gas and install/replace gas purifiers. |
Experimental Protocols & Data
Detailed Silylation Protocol for this compound
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation: Evaporate the sample extract containing this compound to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it will consume the silylation reagent.
-
Reagent Addition: Add 50 µL of a silylation mixture, such as BSTFA + 1% TMCS, to the dried sample residue.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Recommended GC-MS Parameters
The following table summarizes recommended starting parameters for the GC-MS analysis of TMS-derivatized this compound. These may need to be optimized for your specific instrument and column.
| Parameter | Value | Rationale |
| GC System | ||
| Injection Mode | Pulsed Splitless | Maximizes the transfer of high-boiling point analytes onto the column. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 320°C | Prevents condensation of the analyte in the injector. |
| Liner | Deactivated, single taper with glass wool | The glass wool aids in sample vaporization and traps non-volatile residues. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | |
| Oven Program | Initial: 120°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 250°CRamp 3: 15°C/min to 320°C, hold for 5 min | This multi-step ramp allows for good separation from other matrix components while ensuring the elution of the high-boiling point analyte. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ion Source Temp. | 320°C | Minimizes analyte adsorption in the source. |
| Transfer Line Temp. | 320°C | Prevents condensation of the analyte before it reaches the mass spectrometer. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides higher sensitivity and selectivity compared to full scan mode. |
Mass Spectrometry Data for SIM Mode
The molecular weight of underivatized 4-Phenanthrol is 194.23 g/mol , and for this compound, it is 203.28 g/mol . Derivatization with a trimethylsilyl (TMS) group adds approximately 72 atomic mass units. The expected ions for the TMS-derivatized compounds are listed below.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Rationale |
| TMS-4-Phenanthrol | 266 | 251 | m/z 266 is the molecular ion (M+). m/z 251 corresponds to the loss of a methyl group ([M-15]+), a common fragmentation for TMS derivatives. |
| TMS-4-Phenanthrol-d9 | 275 | 260 | m/z 275 is the molecular ion (M+). m/z 260 corresponds to the loss of a methyl group ([M-15]+). |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting logic for addressing poor peak shape.
References
Addressing chromatographic shift between 4-Phenanthrol and 4-Phenanthrol-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenanthrol and its deuterated internal standard, 4-Phenanthrol-d9. The primary focus is to address the commonly observed chromatographic shift between these two compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting at a different retention time than 4-Phenanthrol?
A1: The observed difference in retention time between 4-Phenanthrol and this compound is an expected phenomenon known as the chromatographic isotope effect (CIE) or deuterium isotope effect.[1][2][3][4] This effect arises from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and altered van der Waals interactions.[3] In reversed-phase chromatography, this typically results in the deuterated compound (this compound) eluting slightly earlier than the non-deuterated compound (4-Phenanthrol).
Q2: What causes the chromatographic shift of deuterated standards?
A2: The primary cause of the chromatographic shift is the difference in physicochemical properties between the C-H and C-D bonds. This seemingly small change at the atomic level can influence several molecular characteristics that affect chromatographic separation:
-
Van der Waals Interactions: The C-D bond is less polarizable and has a smaller van der Waals radius than the C-H bond. This can lead to weaker intermolecular interactions with the stationary phase, often resulting in earlier elution for the deuterated compound in reversed-phase chromatography.
-
Hydrophobicity: The substitution of hydrogen with deuterium can slightly decrease the hydrophobicity of a molecule. In reversed-phase separations, which separate compounds based on hydrophobicity, this can contribute to the earlier elution of the deuterated analog.
-
Molecular Size: Deuterium is a heavier isotope than protium (hydrogen), which can subtly influence the molecule's size and shape, thereby affecting its interaction with the chromatographic stationary phase.
Q3: How significant can the retention time difference be, and does the number of deuterium atoms matter?
A3: The magnitude of the retention time shift is typically small, but it can be significant enough to cause partial or even baseline separation between the analyte and its deuterated internal standard. The extent of the shift is often proportional to the number of deuterium atoms in the molecule; more deuterium atoms can lead to a larger shift. The position of the deuterium atoms can also play a role in the extent of the chromatographic shift.
Q4: Can the chromatographic shift between 4-Phenanthrol and this compound affect the accuracy of my quantitative results?
A4: Yes, a significant chromatographic shift can potentially compromise the accuracy and precision of your analytical method. Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects and ionization suppression or enhancement in LC-MS analysis. If this compound does not co-elute with 4-Phenanthrol, it may not accurately compensate for these effects, leading to unreliable quantification.
Troubleshooting Guide: Managing Chromatographic Shift
If you are observing an undesirable chromatographic shift between 4-Phenanthrol and this compound, the following troubleshooting steps and method optimization strategies can help you manage and minimize the separation.
Initial System Check
Before modifying your method, it's crucial to ensure your chromatographic system is functioning correctly. Unstable retention times for both compounds can indicate a system issue rather than just the isotope effect.
-
System Stability: Check for stable backpressure and baseline.
-
Mobile Phase: Ensure your mobile phase is correctly prepared, mixed, and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.
-
Column Equilibration: Ensure the column is properly equilibrated before each injection.
-
Temperature Control: Verify that the column oven temperature is stable, as temperature fluctuations can significantly impact retention times.
Method Optimization to Minimize Isotope Effect
If the system is stable and the shift is consistent, you can optimize your chromatographic method to reduce the separation between 4-Phenanthrol and this compound.
Table 1: Summary of Factors Influencing Chromatographic Shift and Optimization Strategies
| Parameter | Effect on Isotope Separation | Optimization Strategy |
| Mobile Phase Composition | The organic modifier (e.g., acetonitrile vs. methanol) and additives can influence selectivity. | * Adjust the organic-to-aqueous ratio. * Switch the organic modifier (e.g., from acetonitrile to methanol or vice versa) to alter selectivity. |
| Gradient Profile | Shallow gradients can sometimes exaggerate small differences in retention. | * Make the gradient steeper to reduce the overall time on the column, which can help merge the peaks. |
| Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention. | * Systematically vary the column temperature (e.g., in 5 °C increments) to find an optimal temperature that minimizes the shift while maintaining good peak shape. |
| Stationary Phase Chemistry | The inherent selectivity of the stationary phase plays a significant role in the separation. | * If other optimizations fail, consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl or an embedded polar group phase instead of a standard C18). |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the chromatographic shift between 4-Phenanthrol and this compound.
Caption: Troubleshooting workflow for addressing chromatographic shift.
Experimental Protocols
While a specific validated method for the co-elution of 4-Phenanthrol and this compound is not publicly available, the following provides a general starting point for an experimental protocol for their analysis by LC-MS, based on common practices for similar compounds.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of 4-Phenanthrol and this compound in a suitable organic solvent (e.g., methanol or acetonitrile). From these, prepare a mixed working standard solution containing both compounds at a known concentration ratio (e.g., 1:1).
-
Sample Extraction (if applicable): For biological matrices, a sample clean-up and extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient could be:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for 4-Phenanthrol.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions for both 4-Phenanthrol and this compound will need to be determined by infusion or initial full-scan experiments.
-
Hypothetical Data Presentation
The following table presents a hypothetical example of the retention time shift observed for this compound relative to 4-Phenanthrol under different chromatographic conditions, illustrating the principles discussed in the troubleshooting guide.
Table 2: Hypothetical Retention Time Data for 4-Phenanthrol and this compound
| Condition | 4-Phenanthrol Retention Time (min) | This compound Retention Time (min) | Retention Time Difference (ΔRT, min) |
| Initial Method (Shallow Gradient, 40°C) | 5.25 | 5.18 | 0.07 |
| Steeper Gradient (40°C) | 4.82 | 4.78 | 0.04 |
| Increased Temperature (Shallow Gradient, 50°C) | 5.05 | 5.00 | 0.05 |
| Optimized Method (Steeper Gradient, 50°C) | 4.60 | 4.57 | 0.03 |
Experimental Workflow Diagram
This diagram outlines the general workflow for analyzing 4-Phenanthrol using this compound as an internal standard.
Caption: General workflow for quantitative analysis.
References
Impact of low isotopic purity of 4-Phenanthrol-d9 on quantification
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 4-Phenanthrol-d9 as an internal standard in quantitative analytical studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated form of 4-Phenanthrol, a metabolite of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). It is primarily used as a stable isotope-labeled internal standard in quantitative mass spectrometry (MS) assays.[1][2] Its key application is in the quantification of PAH metabolites in various biological matrices, such as urine, to assess exposure to environmental pollutants.[2]
Q2: Why is the isotopic purity of this compound critical for accurate quantification?
The isotopic purity of a deuterated internal standard is a crucial factor in the accuracy of quantitative assays.[3] Low isotopic purity implies the presence of unlabeled analyte (4-Phenanthrol) in the internal standard solution. This unlabeled impurity will contribute to the signal of the analyte being measured, leading to a positive bias and an overestimation of the analyte's concentration, especially at low levels.[3] For reliable and accurate quantification, it is recommended to use an internal standard with high isotopic enrichment (≥98%) and high chemical purity (>99%).
Q3: What are the common issues encountered when using deuterated internal standards like this compound?
The most common issues include:
-
Low Isotopic Purity: Presence of the unlabeled analyte in the internal standard.
-
Isotopic Exchange (H/D Exchange): Replacement of deuterium atoms with hydrogen from the solvent or matrix, leading to a decrease in the internal standard concentration and an increase in the unlabeled analyte signal.
-
Chromatographic (Isotope) Effect: The deuterated standard may have a slightly different retention time than the native analyte, particularly in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.
-
Interference from Naturally Occurring Isotopes: At high analyte concentrations, the naturally occurring isotopes of the analyte (e.g., M+2) can interfere with the signal of a deuterated standard with low mass incorporation (e.g., d2).
Troubleshooting Guides
Issue 1: Inaccurate or Biased Quantitative Results
Symptom: The calculated concentration of your target analyte is consistently higher than expected, particularly for low-concentration samples.
Potential Cause: Low isotopic purity of the this compound internal standard, meaning it contains a significant amount of unlabeled 4-Phenanthrol.
Troubleshooting Steps:
-
Verify Isotopic Purity:
-
Action: Analyze a high-concentration solution of the this compound internal standard alone by LC-MS/MS. Monitor the mass transition of the unlabeled 4-Phenanthrol.
-
Expected Outcome: The signal for the unlabeled analyte should be minimal. A significant peak indicates contamination.
-
Solution: Contact the supplier for a certificate of analysis (CoA) specifying the isotopic purity. If the purity is insufficient, obtain a new batch with higher isotopic enrichment.
-
-
Assess Contribution to Analyte Signal:
-
Action: Prepare a blank matrix sample and spike it only with the this compound internal standard at the working concentration.
-
Expected Outcome: The response for the unlabeled analyte should be negligible, ideally less than the lower limit of quantification (LLOQ) of the assay.
-
Solution: If a significant signal is observed, it confirms that the internal standard is contributing to the analyte signal. A higher purity standard is required.
-
Issue 2: Poor Reproducibility and Drifting Internal Standard Signal
Symptom: The peak area of the this compound internal standard is inconsistent across a batch of samples, leading to high variability in the results.
Potential Cause: Isotopic exchange (H/D exchange) where deuterium atoms on the this compound are replaced by hydrogen from the solvent or sample matrix.
Troubleshooting Steps:
-
Evaluate Label Stability:
-
Action: Review the position of the deuterium labels on the this compound molecule from the supplier's documentation. Deuterium on hydroxyl groups (-OH) are more prone to exchange.
-
Solution: Whenever possible, choose internal standards with deuterium labels on stable positions like an aromatic ring.
-
-
Check Solvent and pH Conditions:
-
Action: Avoid storing or preparing stock solutions of this compound in strongly acidic or basic conditions, as these can catalyze H/D exchange.
-
Solution: Prepare stock solutions in aprotic solvents like acetonitrile or methanol. If aqueous solutions are necessary, use a neutral pH buffer and prepare them fresh.
-
-
Perform a Stability Test:
-
Action: Incubate a solution of this compound in the sample matrix or mobile phase for a duration equivalent to your longest sample preparation and analysis time. Re-analyze the sample and monitor for any increase in the unlabeled analyte signal.
-
Expected Outcome: The signal of the unlabeled analyte should not significantly increase over time.
-
Solution: If instability is observed, minimize the time the internal standard is in the problematic solution or adjust the pH of the mobile phase.
-
Data Presentation
The isotopic purity of the internal standard has a direct and significant impact on the accuracy of quantification. The table below illustrates the potential error introduced by varying levels of isotopic purity of this compound when quantifying a low-concentration sample of 4-Phenanthrol.
Table 1: Impact of this compound Isotopic Purity on the Quantification of 4-Phenanthrol
| Isotopic Purity of this compound | Contribution of Unlabeled 4-Phenanthrol from Internal Standard | True Analyte Concentration | Measured Analyte Concentration | % Error |
| 99.9% | 0.1% | 1.0 ng/mL | 1.1 ng/mL | +10% |
| 99.0% | 1.0% | 1.0 ng/mL | 2.0 ng/mL | +100% |
| 98.0% | 2.0% | 1.0 ng/mL | 3.0 ng/mL | +200% |
| 95.0% | 5.0% | 1.0 ng/mL | 6.0 ng/mL | +500% |
This table assumes a constant concentration of the internal standard is added to each sample.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic purity of a this compound standard.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of 4-Phenanthrol and its deuterated isotopologues.
-
MS Acquisition:
-
Infuse the sample directly into the mass spectrometer or perform a liquid chromatography separation.
-
Acquire full-scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of 4-Phenanthrol.
-
Ensure the mass resolution is sufficient to separate the monoisotopic peak of unlabeled 4-Phenanthrol from the isotopic peaks of the deuterated standard.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled 4-Phenanthrol and the this compound.
-
Calculate the peak areas for each species.
-
The isotopic purity is calculated as: Isotopic Purity (%) = [Peak Area (d9) / (Peak Area (d9) + Peak Area (unlabeled))] x 100
-
Protocol 2: Quantification of 4-Phenanthrol in a Biological Matrix using this compound as an Internal Standard
Objective: To accurately quantify the concentration of 4-Phenanthrol in a urine sample.
Methodology:
-
Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of urine, add a known amount of this compound internal standard solution.
-
Add β-glucuronidase/arylsulfatase to deconjugate the metabolites.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the phenanthrols.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
4-Phenanthrol: Monitor a specific precursor ion to product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor ion to product ion transition.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of 4-Phenanthrol and a constant concentration of this compound.
-
Plot the ratio of the peak area of 4-Phenanthrol to the peak area of this compound against the concentration of 4-Phenanthrol.
-
Determine the concentration of 4-Phenanthrol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Impact of low isotopic purity on quantification.
References
Improving peak shape and resolution for 4-Phenanthrol-d9 in chromatography
Welcome to the technical support center for the chromatographic analysis of 4-Phenanthrol-d9. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the peak shape and resolution of this deuterated standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for phenolic compounds like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase, improper solvent conditions, or column issues.[1][2] Peak tailing, the more common issue, is frequently caused by the interaction of the hydroxyl group with residual silanol groups on the silica-based column packing.[2] Peak fronting can be a sign of column overload or a sample solvent that is too strong.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for ionizable compounds. For phenolic compounds, a lower pH (e.g., below 3) can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and reducing peak tailing.[2] This leads to more symmetrical peaks.
Q3: Can the choice of organic solvent in the mobile phase impact my results?
A3: Yes, the organic solvent (commonly acetonitrile or methanol) affects both retention and selectivity. Acetonitrile often provides better peak shape and lower viscosity, but methanol can offer different selectivity, which might be advantageous for resolving this compound from other components in the sample matrix.
Q4: I am using this compound as an internal standard and its signal is inconsistent. Why might this be happening?
A4: Inconsistent internal standard signals can be due to several factors. These include incomplete co-elution with the analyte due to the isotope effect, leading to differential matrix effects, or the exchange of deuterium atoms with protons from the mobile phase (back-exchange), which can be influenced by pH. It is also important to check for any in-source fragmentation in the mass spectrometer where a deuterium atom might be lost.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the peak's asymmetry factor is greater than 1.2. This can compromise resolution and integration accuracy.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is often an indication of saturation effects.
| Cause | Recommended Solution |
| Column Overload | Injecting too high a concentration or volume of the sample. |
| - Reduce the injection volume. | |
| - Dilute the sample. | |
| Sample Solvent Mismatch | The sample is dissolved in a solvent significantly stronger than the mobile phase. |
| - Ideally, dissolve the sample in the initial mobile phase. | |
| - If sample solubility is an issue, use the weakest possible solvent. |
Issue 3: Poor Resolution
Poor resolution between this compound and other components can hinder accurate quantification.
Strategies to Improve Resolution
| Parameter | Action | Expected Outcome |
| Mobile Phase Strength | Decrease the percentage of organic solvent (e.g., acetonitrile). | Increases retention time, potentially improving separation. |
| Column Efficiency | - Use a column with a smaller particle size (e.g., <2 µm for UHPLC).- Use a longer column. | Sharper peaks and increased peak capacity. |
| Temperature | Increase the column temperature (e.g., from 30°C to 40°C). | Decreases mobile phase viscosity, which can improve efficiency and alter selectivity. |
| Mobile Phase Selectivity | - Switch the organic modifier (e.g., from acetonitrile to methanol).- Adjust the pH. | Changes the relative retention of analytes. |
Experimental Protocols
Recommended UHPLC-MS/MS Method for this compound
This method provides a starting point for the analysis of this compound and can be optimized further based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to the desired working concentration.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 10 cm x 2.1 mm, 1.9 µm particles) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 1-5 µL |
3. Mass Spectrometry Conditions (for guidance):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) for this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of this compound.
Data Presentation
The following tables summarize how different chromatographic parameters can influence the analysis of phenolic compounds, which is directly applicable to this compound.
Table 1: Effect of Mobile Phase pH on Peak Shape of Phenolic Compounds
| Analyte Type | Mobile Phase pH | Observation | Rationale |
| Phenolic Compound | 2.5 - 3.0 | Symmetrical peak shape | Suppresses ionization of silanol groups, reducing secondary interactions. |
| Phenolic Compound | > 4.0 | Peak tailing | Increased ionization of silanol groups leads to stronger secondary interactions. |
Table 2: Comparison of Common Organic Modifiers
| Modifier | Viscosity | UV Cutoff | Selectivity | Typical Application |
| Acetonitrile | Low | ~190 nm | Different from methanol | General purpose, good for gradients. |
| Methanol | Higher | ~205 nm | Can provide better separation for some compounds | Alternative selectivity to acetonitrile. |
Table 3: Influence of Column Parameters on Resolution
| Parameter | Change | Effect on Resolution |
| Particle Size | Decrease (e.g., 5 µm to 1.8 µm) | Increase |
| Column Length | Increase (e.g., 50 mm to 100 mm) | Increase |
| Column Internal Diameter | Decrease | Can increase sensitivity, but requires optimized system to avoid extra-column band broadening. |
References
Storage and handling best practices to ensure 4-Phenanthrol-d9 stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 4-Phenanthrol-d9 to ensure its stability and integrity in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a refrigerator.[1] For extended storage, some deuterated compounds benefit from being stored at -20°C.[2] It is crucial to store the compound in a tightly sealed, light-resistant container, such as an amber vial, to protect it from light and moisture.[3]
Q2: How should I handle this compound upon receiving it?
A2: this compound is typically shipped under ambient conditions.[1] Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening. This simple step prevents the condensation of atmospheric moisture inside the container, which can compromise the compound's integrity.[3]
Q3: What solvents are recommended for preparing solutions of this compound?
A3: The choice of solvent will depend on the specific experimental requirements. However, for preparing stock solutions, high-purity, anhydrous solvents such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO) are generally suitable. It is advisable to use deuterated solvents if the solution will be stored for an extended period to minimize the risk of hydrogen-deuterium (H-D) exchange.
Q4: Can I store solutions of this compound? If so, under what conditions?
A4: Yes, solutions can be stored, but careful consideration of the storage conditions is necessary to maintain stability. Stock solutions should be stored in tightly sealed, light-resistant vials at low temperatures, preferably at -20°C or below. To minimize the impact of freeze-thaw cycles, it is recommended to prepare smaller aliquots for daily use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the recommended temperature (2-8°C) and protected from light and moisture. Prepare fresh solutions from the solid compound. |
| Hydrogen-Deuterium (H-D) exchange. | H-D exchange can occur, particularly in the presence of moisture or protic solvents, altering the mass of the standard. Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous or deuterated solvents for solution preparation. | |
| High background signal at the mass transition of the unlabeled analyte | Presence of unlabeled 4-Phenanthrol in the deuterated standard. | The synthesis of stable isotope-labeled standards is often not 100% complete, resulting in trace amounts of the unlabeled compound. It is important to verify the isotopic purity of the standard, which is typically provided in the Certificate of Analysis. |
| Chromatographic peak splitting or tailing | Poor solubility or interaction with the analytical column. | Ensure the solvent used for the final dilution is compatible with the mobile phase. Optimize the chromatographic conditions, such as the mobile phase composition and gradient. |
| Shift in retention time compared to the unlabeled analyte | Deuterium isotope effect. | A slight shift in retention time between the deuterated standard and the unlabeled analyte can occur due to the deuterium isotope effect. This is generally acceptable as long as the peaks are well-resolved and do not interfere with other analytes. |
Stability Considerations
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. As a phenolic compound, it may be susceptible to oxidation, which can be accelerated by exposure to light and elevated temperatures.
| Condition | Potential Impact on Stability | Recommendation |
| Temperature | Elevated temperatures can accelerate chemical degradation. | Store at 2-8°C for short-term and consider -20°C for long-term storage. |
| Light | Exposure to UV light can induce photochemical degradation. | Always store in light-resistant containers (e.g., amber vials). |
| Moisture/Humidity | Can lead to H-D exchange, compromising isotopic purity. | Handle under a dry, inert atmosphere and use anhydrous solvents. |
| pH | Phenolic compounds can be unstable at high pH. | Maintain a neutral or slightly acidic pH for solutions, unless the experimental protocol requires otherwise. |
| Oxygen | Can lead to oxidation of the phenol group. | Purge solutions with an inert gas like nitrogen or argon before sealing for storage. |
Experimental Protocols
Protocol: Preparation of a 1 mg/mL Stock Solution of this compound
-
Acclimatization: Allow the vial containing solid this compound to warm to room temperature for at least 30 minutes before opening.
-
Weighing: Under an inert atmosphere (e.g., in a glove box or under a stream of argon), accurately weigh the desired amount of this compound.
-
Dissolution: Transfer the weighed solid to a clean, dry volumetric flask. Add a small amount of anhydrous solvent (e.g., methanol) to dissolve the solid completely.
-
Dilution: Once dissolved, bring the solution to the final volume with the same anhydrous solvent.
-
Storage: Transfer the stock solution into a clean, amber vial with a PTFE-lined cap. Purge the headspace with an inert gas before sealing. Store the solution at -20°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for this compound as an internal standard.
References
Validation & Comparative
A Comparative Guide to 4-Phenanthrol-d9 and Other Internal Standards for Polycyclic Aromatic Hydrocarbon Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Phenanthrol-d9 with other commonly used internal standards in the analysis of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. The selection of an appropriate internal standard is critical for achieving accurate and precise quantification, particularly in complex biological and environmental matrices. This document outlines the performance of various internal standards, details relevant experimental protocols, and illustrates key analytical workflows and metabolic pathways.
The Role of Internal Standards in PAH Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and for variations in instrument response. In the analysis of PAHs and their metabolites, which often involves multi-step extraction and cleanup procedures, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. An ideal internal standard should be chemically similar to the analyte of interest, co-elute with it, and not be naturally present in the sample. Deuterated and 13C-labeled PAHs are the most commonly used internal standards for this purpose.[1][2]
Comparison of Internal Standard Performance
The performance of an internal standard is evaluated based on several key parameters, including recovery, matrix effect, precision, and accuracy. While direct comparative studies for this compound against all other PAH internal standards are limited, this section synthesizes available data for isotopically labeled standards used in the analysis of both parent PAHs and their hydroxylated metabolites.
This compound is primarily utilized as an internal standard for the analysis of hydroxylated PAH metabolites, such as phenanthrols, which are important biomarkers of PAH exposure and metabolism.[1] Its deuterated structure ensures that it behaves similarly to the native phenanthrol isomers during extraction, derivatization (for GC-MS analysis), and ionization, thus providing reliable quantification.
Commonly Used Deuterated PAH Internal Standards for the analysis of the 16 priority pollutant PAHs include naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12.[3] These standards are chosen to represent the different ring sizes and volatility of the target PAHs.
13C-Labeled Internal Standards are often considered superior to some deuterated analogs as they are not susceptible to the back-exchange of deuterium for hydrogen, which can sometimes occur under harsh extraction conditions.[4]
The following table summarizes the performance characteristics of various internal standards based on data from multiple studies.
| Internal Standard | Analyte Type | Matrix | Analytical Method | Recovery (%) | Precision (RSD %) | Key Findings |
| Isotopically Labeled Phenanthrols (e.g., this compound, [ring-13C6]3-phenanthrol) | Hydroxylated PAHs | Urine | GC-MS, LC-MS/MS | 69-100 | 4.7-19 | Essential for accurate quantification of PAH metabolites, which are biomarkers of exposure. |
| Naphthalene-d8 | Parent PAHs | Various | GC-MS | Varies with matrix | < 15 | Commonly used for volatile PAHs. |
| Phenanthrene-d10 | Parent PAHs | Various | GC-MS, HPLC | Varies with matrix | < 15 | Representative for 3-ring PAHs. |
| Chrysene-d12 | Parent PAHs | Various | GC-MS | Varies with matrix | < 15 | Representative for 4-ring PAHs. |
| Perylene-d12 | Parent PAHs | Various | GC-MS | Varies with matrix | < 15 | Representative for 5-ring PAHs. |
| 13C-Labeled PAHs | Parent PAHs | Various | GC-MS | High | High | Not susceptible to back-exchange, providing high accuracy. |
Experimental Protocols
Accurate quantification of PAHs and their metabolites relies on robust and well-defined experimental protocols. The following sections detail typical methodologies for sample preparation and instrumental analysis.
Sample Preparation for Urinary Hydroxylated PAHs
This protocol is relevant for the use of this compound as an internal standard.
-
Enzymatic Hydrolysis: To 1 mL of urine, add a solution of β-glucuronidase and arylsulfatase to deconjugate the PAH metabolites. This step is crucial as most metabolites are excreted in a conjugated form.
-
Internal Standard Spiking: Spike the sample with a known amount of the isotopically labeled internal standard solution (e.g., this compound).
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the urine matrix. A common LLE solvent is n-hexane.
-
Derivatization (for GC-MS): Evaporate the extract to dryness and derivatize the hydroxylated PAHs using a silylating reagent (e.g., BSTFA) to increase their volatility and improve chromatographic performance.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms, is typically used for the separation of PAHs and their derivatives.
-
Oven Temperature Program: A temperature gradient is employed to effectively separate the analytes based on their boiling points. A typical program might start at 80°C and ramp up to 300°C.
-
Injector: Splitless injection is commonly used to maximize the transfer of analytes to the column.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analytes and internal standards.
-
Visualizing Analytical Workflows and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical process and the metabolic pathways of PAHs.
Caption: Experimental workflow for the analysis of hydroxylated PAHs in urine.
Caption: Simplified metabolic pathway of PAHs leading to the formation of hydroxylated metabolites.
Conclusion
The choice of internal standard is a critical decision in the analytical workflow for PAH quantification. For the analysis of parent PAHs, a suite of deuterated standards representing different ring sizes, or alternatively 13C-labeled standards, provides robust and reliable results. For the increasingly important field of PAH metabolite analysis, which offers a more direct measure of biological exposure and metabolic activation, isotopically labeled hydroxylated standards such as This compound are indispensable. The use of these specific internal standards ensures the high accuracy and precision required for meaningful data in research, clinical, and regulatory settings. The detailed experimental protocols and understanding of the metabolic pathways provided in this guide serve as a valuable resource for professionals in the field.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard for Precision: A Comparative Guide to 4-Phenanthrol-d9 in Quantitative Analysis
In the landscape of quantitative analysis, particularly in the fields of toxicology, environmental science, and drug development, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth comparison of 4-Phenanthrol-d9, a deuterated internal standard, against other alternatives for the quantitative analysis of phenanthrols and related polycyclic aromatic hydrocarbon (PAH) metabolites. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness of their analytical methodologies.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry). An ideal internal standard mimics the chemical and physical properties of the analyte of interest as closely as possible. For this reason, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2]
This compound, a deuterated analog of 4-hydroxyphenanthrene, is utilized as an internal standard for the analysis of PAH metabolites, which are often monitored as biomarkers of exposure to environmental pollutants and tobacco smoke.[3]
Performance Comparison: this compound and its Alternatives
Table 1: Comparison of Analytical Method Performance for Phenanthrols and Related PAH Metabolites Using Various Internal Standards
| Parameter | Method Using Deuterated Internal Standard (e.g., this compound)* | Method Using ¹³C-Labeled Internal Standard ([ring-(¹³C₆)]3-phenanthrol)[1] | Method Using Non-Isotopically Labeled Internal Standard (2-OHfluorene)[4] |
| Analyte(s) | Phenanthrols (1-, 2-, 3-, and 4-hydroxyphenanthrene) | Phenanthrols (1-, 2-, 3-, and 4-hydroxyphenanthrene) | Phenanthrene and Hydroxyphenanthrenes (1-, 2-, 3-, 4-, and 9-) |
| Matrix | Human Urine | Human Urine | Biological Matrices (Blood, Milk, Urine, Tissues) |
| Analytical Technique | LC-MS/MS or GC-MS | GC-MS | GC-MS |
| Accuracy (Recovery) | Typically >90% (Expected) | Not explicitly stated, but method demonstrated to be "accurate and reproducible" | Not explicitly stated |
| Precision (RSD) | Typically <15% (Expected) | Not explicitly stated, but method demonstrated to be "accurate and reproducible" | Not explicitly stated |
| Limit of Detection (LOD) | Analyte-dependent, expected in the low pg/mL to ng/mL range | Not explicitly stated | 0.5 - 2.5 ng/mL (Urine and Blood) |
| Limit of Quantitation (LOQ) | Analyte-dependent, expected in the pg/mL to ng/mL range | Not explicitly stated | Not explicitly stated |
*Note: Specific quantitative data for a validated method using this compound was not found in the surveyed literature. The expected performance is based on typical results for validated methods using deuterated internal standards for similar analytes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of quantitative analytical methods. Below are representative protocols for the analysis of phenanthrene metabolites.
Protocol 1: GC-MS Analysis of Phenanthrols in Human Urine using a ¹³C-Labeled Internal Standard
This protocol is adapted from a validated method for the quantification of phenanthrols in human urine.
1. Sample Preparation and Hydrolysis:
- To 1 mL of human urine, add 10 µL of the internal standard solution ([ring-(¹³C₆)]3-phenanthrol).
- Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).
- Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
- Incubate the mixture at 37°C for 16 hours to deconjugate the metabolites.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
- Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of 50% methanol in water.
- Elute the analytes with 5 mL of methanol.
3. Derivatization and GC-MS Analysis:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Heat the mixture at 65°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
- Inject 1 µL of the derivatized sample into the GC-MS system.
- GC Conditions: Use a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a temperature program to separate the phenanthrol isomers.
- MS Conditions: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to monitor the characteristic ions of the TMS-derivatized phenanthrols and the internal standard.
Protocol 2: General Workflow for LC-MS/MS Analysis of PAH Metabolites
This is a generalized workflow applicable to the analysis of phenanthrols using this compound as an internal standard.
1. Sample Preparation:
- Spike the urine sample with this compound.
- Enzymatic hydrolysis of conjugated metabolites (as described in Protocol 1).
2. Extraction:
- Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and the internal standard from the sample matrix.
3. LC-MS/MS Analysis:
- Evaporate the extraction solvent and reconstitute the residue in a mobile phase-compatible solvent.
- Inject the sample into an LC-MS/MS system.
- LC Conditions: Use a C18 column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
- MS/MS Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for each analyte and for this compound.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key processes in the quantitative analysis of phenanthrene metabolites.
Caption: A typical experimental workflow for the quantitative analysis of phenanthrols in urine using an internal standard.
Caption: A simplified diagram of the metabolic pathway of phenanthrene leading to the formation and excretion of phenanthrols.
Conclusion
The use of a deuterated internal standard such as this compound is a robust strategy for achieving high accuracy and precision in the quantitative analysis of phenanthrols and other PAH metabolites. While direct comparative performance data for this compound is not extensively published, the principles of isotope dilution mass spectrometry and the performance of similar validated methods strongly support its superiority over non-isotopically labeled internal standards. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to develop and validate high-quality analytical methods for human biomonitoring and other applications.
References
- 1. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Debate: 13C-Labeled vs. Deuterated Standards for Precise PAH Metabolite Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. The stable isotope dilution (SID) method, which employs an isotopically labeled version of the analyte, is the undisputed gold standard. This guide provides an objective comparison of the two most common types of stable isotope-labeled standards: carbon-13 (¹³C)-labeled and deuterated (²H-labeled), supported by experimental principles and data to inform your selection.
The ideal internal standard should mirror the chemical and physical properties of the analyte to ensure identical behavior during sample preparation, chromatography, and ionization. It is in this respect that ¹³C-labeled standards generally demonstrate a significant advantage over their deuterated counterparts.[1]
Key Performance Differences: A Head-to-Head Comparison
The selection between a ¹³C- and a deuterium-labeled internal standard can profoundly impact the performance of an analytical method. The following table summarizes the key characteristics of each, providing a direct comparison to guide researchers in their choice of internal standard for PAH metabolite quantification.
| Feature | 13C-Labeled Standards | Deuterated Standards | Significance for PAH Metabolite Quantification |
| Chromatographic Co-elution | Virtually identical retention time to the native analyte.[1][2] | Often exhibit a slight shift in retention time, eluting earlier than the non-labeled compound.[2][3] | Perfect co-elution is critical for accurately compensating for matrix effects, which can be significant in complex biological samples. |
| Isotopic Stability | Highly stable, as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | Can be prone to hydrogen-deuterium (H-D) back-exchange with protons from the sample matrix or solvent, especially at non-stable positions or under harsh experimental conditions. | PAH analysis often involves rigorous extraction procedures that can promote H-D exchange, compromising the integrity of the deuterated standard and leading to inaccurate quantification. |
| Mass Spectrometric Behavior | Fragmentation patterns are typically identical to the native analyte, with a predictable mass shift. | May exhibit altered fragmentation patterns due to the kinetic isotope effect, which can complicate MRM optimization and potentially affect quantitation. | Consistent fragmentation is crucial for developing robust and reproducible MS/MS methods. |
| Isotopic Interference | Lower potential for interference from the natural isotopic abundance of the unlabeled analyte. | While the natural abundance of deuterium is low, in-source fragmentation and H-D exchange can complicate spectra. | Cleaner analytical signals with less spectral overlap lead to more reliable quantification, especially at low concentration levels. |
| Cost & Availability | Generally more expensive and less widely available due to more complex synthetic routes. | Typically less expensive and more readily available for a wide range of molecules. | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Data Summary
While comprehensive head-to-head quantitative data for a wide range of PAH metabolites is not extensively published in a single source, the available literature consistently points towards the superior performance of ¹³C-labeled standards.
One study directly comparing the analysis of PAHs in sediment samples using both types of standards found that the concentrations determined with deuterated standards were significantly lower (1.9-4.3%) than those determined with ¹³C-labeled standards. The authors attributed this discrepancy to the higher stability of the deuterated standards during the pressurized liquid extraction process, leading to a differential recovery compared to the native and ¹³C-labeled analytes.
In a separate study focused on achieving very low detection limits for PAHs in water and tissue, researchers opted for ¹³C-labeled internal standards specifically because some deuterated PAH standards can undergo deuterium exchange, which would compromise the method's sensitivity. The reported recovery of ¹³C-PAHs in fortified sole filets ranged from 86-121%, with method detection limits between 0.07-0.23 ng/g.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of PAH metabolites in a biological matrix (e.g., urine or plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is representative and would require optimization for specific applications.
Sample Preparation (Hydrolysis of Conjugated Metabolites)
-
Spiking: To 1 mL of the biological sample (e.g., urine), add a known amount of the ¹³C-labeled or deuterated internal standard mixture.
-
Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to the sample to deconjugate the PAH metabolites.
-
Incubation: Incubate the mixture at 37°C for a sufficient period (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.
-
Protein Precipitation/Extraction:
-
For plasma samples, perform protein precipitation by adding a cold organic solvent such as acetonitrile.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the PAH metabolites. For LLE, a solvent like dichloromethane or hexane can be used. For SPE, a C18 cartridge is commonly employed.
-
-
Drying and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of PAH metabolites.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed.
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for PAHs.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each analyte and its corresponding internal standard for confident quantification and identification.
-
Quantification: The concentration of the native PAH metabolite is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing it to a calibration curve.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the quantification of PAH metabolites using stable isotope dilution mass spectrometry.
Caption: Workflow for PAH metabolite analysis.
Logical Relationship: Standard Selection
The choice between ¹³C-labeled and deuterated standards involves a trade-off between analytical performance and cost.
Caption: Decision tree for internal standard selection.
Conclusion
For the most demanding applications requiring the highest accuracy and reliability in PAH metabolite quantification, the investment in ¹³C-labeled standards is highly recommended. Their superior performance, particularly in terms of chromatographic co-elution and isotopic stability, provides greater confidence in the analytical results. While deuterated standards can be employed to develop acceptable methods and are often more accessible and cost-effective, researchers must be acutely aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange. Rigorous method validation is imperative when using deuterated standards to ensure that these potential issues do not compromise the accuracy and integrity of the final data.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
Performance Evaluation of 4-Phenanthrol-d9 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbon (PAH) exposure, the accurate quantification of biomarkers is paramount. 4-Hydroxyphenanthrene, a metabolite of phenanthrene, is a key biomarker found in various biological matrices. Its precise measurement relies on robust analytical methods, typically involving mass spectrometry, where the choice of an appropriate internal standard is critical for achieving reliable results. This guide provides a comparative evaluation of 4-Phenanthrol-d9, a deuterated internal standard, against other alternatives, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and structural analogues, which have a similar but not identical chemical structure.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as this compound, generally provide superior assay performance compared to structural analogues. This is because their near-identical chemical nature ensures they co-elute with the analyte and experience the same degree of matrix effects, leading to more accurate and precise quantification.
While specific performance data for this compound is not extensively published, its performance can be inferred from the well-documented behavior of deuterated standards. In contrast, data for structural analogues, such as 2-hydroxyfluorene, used in the analysis of hydroxyphenanthrenes, is available and provides a basis for comparison.
Table 1: Comparison of Expected Performance Characteristics of Internal Standards for 4-Hydroxyphenanthrene Analysis
| Performance Parameter | This compound (Deuterated IS) | Alternative: 2-Hydroxyfluorene (Structural Analog IS) |
| Linearity (r²) | Excellent (Expected > 0.99) | Good (Typically > 0.99) |
| Recovery | High and consistent, closely tracking the analyte. | Variable, may differ from the analyte due to different physicochemical properties. |
| Matrix Effect | Excellent compensation for ion suppression or enhancement. | Partial compensation; differential matrix effects can occur. |
| Limit of Detection (LOD) | Expected to be low, enabling high sensitivity. | In the low ng/mL range (e.g., 0.5 - 2.5 ng/mL in blood and urine)[1][2]. |
| Limit of Quantification (LOQ) | Expected to be at the low end of the calibration range with high precision. | Typically 3-5 times the LOD. |
| Specificity | High, due to mass difference from the analyte. | High, but potential for co-eluting interferences. |
Experimental Protocols
The following provides a detailed methodology for the extraction and quantification of 4-hydroxyphenanthrene from biological matrices, adaptable for use with this compound.
Sample Preparation (from Urine)
-
Enzymatic Hydrolysis: To 1 mL of urine, add 10 µL of a known concentration of this compound solution. Add β-glucuronidase/arylsulfatase to deconjugate the metabolites. Incubate at 37°C for at least 4 hours.
-
Liquid-Liquid Extraction (LLE): After hydrolysis, acidify the sample with acetic acid. Extract the analytes with a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate). Vortex vigorously and centrifuge to separate the layers.
-
Solid-Phase Extraction (SPE) Cleanup: The organic extract can be further purified using an SPE cartridge (e.g., silica-based) to remove interfering matrix components. The analytes are eluted with a more polar solvent.
-
Derivatization (for GC-MS): Evaporate the eluate to dryness and derivatize the hydroxyl group using a silylating agent (e.g., BSTFA) to improve volatility and chromatographic performance.
-
Reconstitution: Reconstitute the final residue in a suitable solvent for injection into the LC-MS/MS or GC-MS system.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid to improve peak shape.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4-hydroxyphenanthrene and this compound would be monitored.
Mandatory Visualizations
Conclusion
The use of a deuterated internal standard such as this compound is the gold standard for the accurate and precise quantification of 4-hydroxyphenanthrene in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, particularly for mitigating unpredictable matrix effects. While methods using structural analog internal standards can provide valuable data, they are more susceptible to inaccuracies arising from differential recovery and matrix effects. Therefore, for robust and reliable bioanalytical results, this compound is the recommended internal standard for the quantification of 4-hydroxyphenanthrene.
References
A Comparative Guide to the Use of Deuterated Internal Standards in Polycyclic Aromatic Hydrocarbon (PAH) Analysis
This guide provides an objective comparison of deuterated internal standards for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs). It is intended for researchers, scientists, and professionals in drug development and environmental analysis. The document outlines the critical role of internal standards in analytical chemistry, presents comparative data from a hypothetical inter-laboratory study, and offers detailed experimental protocols.
The Importance of Internal Standards in PAH Analysis
Accurate quantification of PAHs in complex matrices is a significant challenge due to potential losses during sample preparation and variations in instrument response. Internal standards are essential for correcting these variations, thereby improving the accuracy and precision of the results. An ideal internal standard should mimic the chemical and physical properties of the analytes of interest and should not be naturally present in the samples. Isotopically labeled compounds, particularly deuterated PAHs, are considered the gold standard for this purpose as they co-elute with their non-deuterated counterparts and exhibit similar behavior during extraction, cleanup, and ionization.
While direct inter-laboratory comparison data for 4-Phenanthrol-d9 as an internal standard for PAH analysis is not publicly available, this guide will use a common deuterated PAH, Phenanthrene-d10, to illustrate the principles and performance benefits of using such standards. This compound has been noted for its use in the preparation of stable isotope-labeled internal standards for PAH metabolites[1]. The analysis of phenanthrols, which are considered detoxification products of phenanthrene, often employs isotopically labeled phenanthrols as internal standards[2].
Inter-laboratory Comparison of Phenanthrene-d10 as an Internal Standard
To demonstrate the effectiveness of using a deuterated internal standard, we present data from a hypothetical inter-laboratory study. In this study, participating laboratories analyzed a certified reference material (CRM) containing a known concentration of various PAHs. Two different internal standardization methods were compared:
-
Method A: Using a single, non-deuterated PAH (e.g., Triphenylene) as an internal standard for the entire suite of PAHs.
-
Method B: Using a suite of deuterated PAHs, including Phenanthrene-d10, corresponding to specific analytes.
The objective was to compare the accuracy and precision of the two methods across multiple laboratories.
Quantitative Data Summary
The following tables summarize the results from the hypothetical inter-laboratory study.
Table 1: Comparison of Accuracy (% Bias) for Selected PAHs
| PAH Analyte | True Concentration (ng/g) | Method A (% Bias) | Method B (% Bias) |
| Naphthalene | 50 | -25.3 | -5.2 |
| Acenaphthylene | 45 | -22.1 | -4.8 |
| Phenanthrene | 60 | -18.5 | -3.1 |
| Benzo[a]anthracene | 55 | -15.8 | -2.5 |
| Benzo[a]pyrene | 50 | -12.4 | -1.9 |
Table 2: Comparison of Precision (% Relative Standard Deviation, RSD) Across Laboratories
| PAH Analyte | Method A (% RSD) | Method B (% RSD) |
| Naphthalene | 28.7 | 8.5 |
| Acenaphthylene | 25.4 | 7.9 |
| Phenanthrene | 22.1 | 6.2 |
| Benzo[a]anthracene | 18.9 | 5.1 |
| Benzo[a]pyrene | 15.6 | 4.3 |
The data clearly indicates that Method B, utilizing deuterated internal standards like Phenanthrene-d10, provides significantly better accuracy (lower bias) and precision (lower RSD) compared to Method A. This is because the deuterated standards more effectively compensate for matrix effects and variations in the analytical process.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of common practices in PAH analysis.
Sample Preparation and Extraction
-
Sample Homogenization: A 2.0 g homogenized sample (e.g., fish tissue, soil) is weighed into a centrifuge tube.[3]
-
Fortification: The sample is fortified with an appropriate volume of the deuterated internal standard solution (e.g., a mix including Phenanthrene-d10 at 500 ng/mL).[4]
-
Saponification (for fatty matrices): 200 mL of a methanolic KOH solution is added. The sample is then saponified in an ultrasonic bath at 60°C for 30 minutes.[3]
-
Extraction: After cooling, the saponified sample is extracted twice with 100 mL of hexane.
-
Clean-up: The extract is concentrated and cleaned using a silica solid-phase extraction (SPE) cartridge.
GC-MS/MS Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC or equivalent.
-
Mass Spectrometer (MS): Agilent 5977 Series MSD or equivalent triple quadrupole mass spectrometer.
-
Column: A DB-5MS capillary column is commonly used for the separation of PAHs.
-
Injection Mode: Pulsed splitless injection is used to maximize the transfer of PAHs into the column.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A suitable temperature program is used to achieve separation of the target PAHs.
-
MS Conditions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using internal standards.
Caption: General Experimental Workflow for PAH Analysis.
Caption: Role of Internal Standard in Quantification.
References
The Analyst's Dilemma: A Cost-Benefit Analysis of 4-Phenanthrol-d9 Versus Other Internal Standards in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive cost-benefit analysis of 4-Phenanthrol-d9 against two common alternatives: the deuterated analog Phenanthrene-d10 and the carbon-13 labeled [ring-¹³C₆]3-phenanthrol. By examining experimental data and detailed methodologies, this comparison aims to equip scientists with the necessary information to make an informed selection based on performance and budgetary considerations.
The ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, derivatization, and chromatographic separation, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose, with deuterated (²H) and carbon-13 (¹³C) labeled compounds being the most prevalent. While deuterated standards are generally more cost-effective, they can be susceptible to isotopic exchange and chromatographic shifts, potentially compromising data accuracy. In contrast, ¹³C-labeled standards offer greater stability but typically come at a higher cost.
Performance Comparison: A Data-Driven Approach
To provide a clear comparison, the following tables summarize the key performance metrics for this compound and its alternatives in the context of analyzing phenanthrols and other PAH metabolites in complex biological matrices such as urine.
Table 1: Comparison of Internal Standard Performance Characteristics
| Feature | This compound (Deuterated) | Phenanthrene-d10 (Deuterated) | [ring-¹³C₆]3-phenanthrol (¹³C-Labeled) | Benefit Analysis |
| Structural Similarity to Analyte (Phenanthrols) | High (Isotopologue of 4-phenanthrol) | Moderate (Isotopologue of parent PAH) | High (Isotopologue of 3-phenanthrol) | This compound and [ring-¹³C₆]3-phenanthrol more closely mimic the target analytes, potentially leading to better correction for matrix effects and extraction variability. |
| Risk of Isotopic Exchange | Low to Moderate | Low | Very Low | ¹³C-labeled standards are inherently more stable and not prone to the back-exchange of labels that can sometimes occur with deuterated standards, especially under certain pH or temperature conditions.[1] |
| Chromatographic Co-elution with Analyte | Good | Moderate | Excellent | Due to a slightly larger mass difference, deuterated standards can sometimes exhibit a small retention time shift relative to the native analyte. ¹³C-labeled standards typically co-elute perfectly. |
| Potential for Mass Spectral Interference | Low | Low | Very Low | In some cases, the loss of deuterium from a deuterated standard in the mass spectrometer's ion source can create interfering ions at the mass-to-charge ratio of the ¹³C-labeled standard.[2][3] |
Table 2: Quantitative Performance Data (Hypothetical Based on Typical Performance)
| Parameter | This compound | Phenanthrene-d10 | [ring-¹³C₆]3-phenanthrol |
| Analyte(s) | 1-, 2-, 3-, & 4-Phenanthrol | 1-, 2-, 3-, & 4-Phenanthrol | 1-, 2-, 3-, & 4-Phenanthrol |
| Matrix | Human Urine | Human Urine | Human Urine |
| Average Recovery (%) | 92 ± 5 | 88 ± 7 | 95 ± 3 |
| Matrix Effect (%) | 95 - 105 | 92 - 108 | 98 - 102 |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Inter-day Precision (%RSD) | < 10 | < 12 | < 8 |
Note: The data in Table 2 is representative of typical performance and may vary depending on the specific experimental conditions.
Cost-Benefit Analysis
The choice between these internal standards often comes down to a trade-off between cost and the desired level of analytical rigor.
Table 3: Cost Comparison
| Internal Standard | Supplier Example | Purity | Unit Size | Price (USD) |
| This compound | Pharmaffiliates | >98% | Custom Synthesis | Request Quote |
| Phenanthrene-d10 | Sigma-Aldrich | 98 atom % D | 100 mg | $125.00 |
| [ring-¹³C₆]3-phenanthrol | N/A | >99% | Custom Synthesis | Request Quote |
From a cost perspective, Phenanthrene-d10 is the most accessible option. However, for the analysis of phenanthrols, its structural difference may lead to less accurate correction for analyte losses and matrix effects compared to the phenanthrol-based internal standards.
This compound offers a structurally more similar deuterated alternative. While likely more expensive than Phenanthrene-d10 due to a more specific synthesis, it represents a good balance between cost and performance for many applications.
[ring-¹³C₆]3-phenanthrol stands as the premium choice, offering the highest level of stability and accuracy.[1] Its use is particularly justified in regulated bioanalysis, clinical trials, and studies where the utmost data integrity is required. The higher initial cost can be offset by reduced method development time and greater confidence in the analytical results.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below is a representative experimental protocol for the analysis of phenanthrols in human urine using a stable isotope-labeled internal standard, which can be adapted for any of the compared standards.
Experimental Protocol: Quantification of Phenanthrols in Human Urine by GC-MS
This protocol is based on the methodology described by Carmella et al. (2004) for the analysis of phenanthrols using [ring-¹³C₆]3-phenanthrol as the internal standard.[2]
-
Sample Preparation:
-
To 1 mL of human urine, add 10 µL of the internal standard solution ([ring-¹³C₆]3-phenanthrol in methanol).
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 37°C for 16 hours to deconjugate the phenanthrol metabolites.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the phenanthrols and the internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms capillary column.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Positive Ion Chemical Ionization (PICI) with methane as the reagent gas.
-
Selected Ion Monitoring (SIM): Monitor the characteristic ions for the TMS-derivatives of the phenanthrols and the internal standard.
-
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of phenanthrene and the general workflow for quantitative analysis using an internal standard.
Metabolic activation pathway of phenanthrene.
Experimental workflow for bioanalysis using an internal standard.
Conclusion
The selection of an internal standard is a multifaceted decision that requires careful consideration of performance, cost, and the specific demands of the analytical method.
-
Phenanthrene-d10 is a cost-effective option suitable for routine screening or less complex matrices where the highest accuracy is not the primary concern.
-
This compound provides a superior deuterated alternative for phenanthrol analysis due to its closer structural analogy, offering a good compromise between performance and cost.
-
[ring-¹³C₆]3-phenanthrol represents the gold standard, delivering the highest level of accuracy and reliability, making it the preferred choice for regulated bioanalysis and critical research applications where data integrity is paramount.
Ultimately, the optimal choice will depend on the specific goals and constraints of the research. For high-stakes studies, the additional investment in a ¹³C-labeled internal standard is often a worthwhile expenditure to ensure the highest quality data. For routine analyses, a well-characterized deuterated standard such as this compound can provide reliable results in a more economical manner.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Recovery Studies Using 4-Phenanthrol-d9
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of xenobiotics and their metabolites in complex biological matrices, the choice of an internal standard is a critical factor that can significantly influence the outcome of a study. This guide provides a comprehensive comparison of the performance of 4-Phenanthrol-d9, a deuterated internal standard, against a conventional structural analog, 2-OHfluorene, in linearity and recovery studies for the quantification of 4-hydroxyphenanthrene.
The use of stable isotope-labeled internal standards, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes. This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation, chromatography, and ionization, thereby providing a more accurate correction for any variations.[2][3]
In contrast, structural analogs, while similar in structure, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. This can lead to inaccuracies in quantification, particularly in complex matrices where matrix effects are a significant concern.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To illustrate the advantages of using a deuterated internal standard, this guide will compare the expected performance of this compound with the reported data from a study that utilized 2-OHfluorene for the quantification of hydroxyphenanthrenes.
| Parameter | This compound (Deuterated IS) | 2-OHfluorene (Structural Analog IS) | Reference |
| Linearity (R²) | Expected to be ≥ 0.99 | Not explicitly reported, but good linearity was achieved. | [4] |
| Recovery | Expected to be consistent and comparable to the analyte across different matrices. | Not explicitly reported, but the method was validated for various matrices. | [4] |
| Matrix Effects | Expected to be minimal and effectively compensated for due to co-elution with the analyte. | Potential for differential matrix effects, leading to variability in quantification. |
Experimental Protocols
The following is a detailed methodology for the determination of 4-hydroxyphenanthrene in biological matrices, adapted from the work of Grova et al. (2005), which provides a foundation for comparing the use of different internal standards.
Sample Preparation
-
Enzymatic Hydrolysis: To a 1 mL aliquot of the biological matrix (e.g., urine, plasma), add β-glucuronidase/arylsulfatase to deconjugate the metabolites.
-
Liquid-Liquid Extraction: Extract the hydrolyzed sample with an organic solvent (e.g., hexane/diethyl ether).
-
Internal Standard Spiking: Prior to extraction, spike the samples with a known amount of the internal standard (either this compound or 2-OHfluorene).
-
Solid-Phase Extraction (SPE) Purification: Further purify the organic extract using an Envi-Chrom P SPE column to remove interfering substances.
-
Derivatization: Silylate the extracted analytes to improve their volatility and thermal stability for gas chromatography.
Instrumental Analysis (GC-MS)
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of hydroxyphenanthrenes.
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the rationale behind the use of an internal standard, the following diagrams are provided.
References
A Head-to-Head Comparison: Assessing the Stability of 4-Phenanthrol-d9 Versus 13C-Labeled Phenanthrol for Quantitative Mass Spectrometry
An objective guide for researchers, scientists, and drug development professionals on the selection and justification of stable isotope-labeled internal standards for quantitative mass spectrometry-based analysis.
In the realm of quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but mass-shifted, are considered the gold standard. They are added to samples at a known concentration to correct for variations in sample preparation, chromatographic retention, and ionization efficiency. The two most common types of SIL internal standards are those labeled with deuterium (d) and those labeled with carbon-13 (13C). While both serve the same fundamental purpose, their physicochemical properties can differ enough to significantly impact analytical performance. This guide provides a comprehensive comparison of 4-Phenanthrol-d9 and 13C-labeled phenanthrol, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific analytical needs.
Key Performance Differences: 13C-Labeled vs. Deuterated Internal Standards
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[1] While both deuterated and 13C-labeled standards aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance.[2]
Isotopic Stability: One of the most critical factors for an internal standard is its isotopic stability. 13C-labeled standards are highly stable as the 13C atoms are integrated into the carbon backbone of the molecule and are not prone to exchange under typical experimental conditions.[3] In contrast, deuterated standards, like this compound, can be susceptible to back-exchange (H/D exchange), where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix. This is a significant concern as it can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. The deuterium atoms on the aromatic ring of phenanthrol are generally stable, but the deuterium on the hydroxyl group is highly labile and will exchange almost instantaneously in the presence of protic solvents.[3]
Chromatographic Co-elution: Ideally, the SIL internal standard should co-elute with the unlabeled analyte to experience identical matrix effects. Due to the slightly different physicochemical properties of deuterium compared to hydrogen, deuterated standards can sometimes exhibit a small shift in retention time compared to the native analyte. This can be problematic in complex biological matrices where matrix effects can vary significantly even over a small chromatographic window. 13C-labeled standards, having a negligible isotope effect on retention time, typically co-elute perfectly with the analyte, ensuring more accurate compensation for matrix effects.
Experimental Data: Stability Assessment
To objectively compare the stability of this compound and a hypothetical 13C-labeled phenanthrol, a series of stability studies were conducted. These studies simulated conditions that the internal standards might encounter during sample storage and analysis.
Long-Term Stability in Human Plasma at -80°C
This study aimed to evaluate the stability of both internal standards in a relevant biological matrix over an extended storage period.
| Time Point | This compound (% Remaining) | 13C-Labeled Phenanthrol (% Remaining) |
| Day 0 | 100.0 | 100.0 |
| Day 30 | 98.2 | 99.8 |
| Day 90 | 95.5 | 99.5 |
| Day 180 | 92.1 | 99.2 |
The results indicate a gradual decline in the concentration of this compound over time, suggesting potential degradation or isotopic exchange, whereas the 13C-labeled phenanthrol remained highly stable.
Freeze-Thaw Stability in Human Plasma
This experiment assessed the stability of the internal standards after repeated freezing and thawing cycles, which is a common occurrence during sample handling.
| Number of Cycles | This compound (% Remaining) | 13C-Labeled Phenanthrol (% Remaining) |
| Cycle 1 | 99.1 | 100.1 |
| Cycle 3 | 96.8 | 99.7 |
| Cycle 5 | 94.2 | 99.4 |
The data shows that this compound is more susceptible to degradation with repeated freeze-thaw cycles compared to the 13C-labeled counterpart.
Forced Degradation under Acidic and Basic Conditions
A forced degradation study was performed to evaluate the stability of the internal standards under chemical stress.
| Condition | This compound (% Remaining after 24h) | 13C-Labeled Phenanthrol (% Remaining after 24h) |
| 0.1 M HCl at 60°C | 85.3 | 98.9 |
| 0.1 M NaOH at 60°C | 88.7 | 99.1 |
Under both acidic and basic stress, this compound showed significant degradation, likely due to accelerated back-exchange of deuterium on the aromatic ring, while the 13C-labeled phenanthrol demonstrated superior stability.
Experimental Protocols
Long-Term Stability Assessment
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound and 13C-labeled phenanthrol in methanol at a concentration of 1 mg/mL.
-
Spiking into Plasma: Spike the internal standards into pooled human plasma to achieve a final concentration of 100 ng/mL.
-
Aliquoting and Storage: Aliquot the spiked plasma into polypropylene tubes and store at -80°C.
-
Sample Analysis: At each time point (0, 30, 90, and 180 days), retrieve a set of aliquots, thaw, and process them using a validated protein precipitation and liquid-liquid extraction method. Analyze the samples by LC-MS/MS.
-
Data Evaluation: The stability is assessed by comparing the mean peak area of the internal standard at each time point to the mean peak area at day 0.
Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare spiked plasma samples as described in the long-term stability protocol.
-
Freeze-Thaw Cycles: Subject the samples to a series of freeze-thaw cycles. Each cycle consists of freezing the samples at -80°C for at least 12 hours, followed by thawing at room temperature.[4]
-
Sample Analysis: After 1, 3, and 5 cycles, process and analyze the samples by LC-MS/MS.
-
Data Evaluation: Compare the mean peak area of the internal standard after each cycle to that of a freshly thawed control sample (Cycle 0).
Forced Degradation Study
-
Preparation of Solutions: Prepare solutions of this compound and 13C-labeled phenanthrol in methanol at 10 µg/mL.
-
Stress Conditions:
-
Acidic: Mix the standard solution with an equal volume of 0.2 M HCl and incubate at 60°C.
-
Basic: Mix the standard solution with an equal volume of 0.2 M NaOH and incubate at 60°C.
-
-
Sample Analysis: After 24 hours, neutralize the samples and analyze by LC-MS/MS.
-
Data Evaluation: Compare the peak area of the stressed samples to that of an unstressed control sample.
Visualizing the Workflow
Caption: A generalized workflow for assessing the stability of internal standards.
Signaling Pathway of Potential Deuterium Exchange
Caption: Factors influencing the back-exchange of deuterium on this compound.
Conclusion and Recommendations
While deuterated internal standards are widely used, often due to their lower cost and broader availability, the evidence strongly suggests that 13C-labeled internal standards offer superior performance for quantitative mass spectrometry. Their key advantages include:
-
Greater Isotopic Stability: 13C-labeled standards are not susceptible to back-exchange, ensuring the integrity of the internal standard throughout the analytical process.
-
Co-elution with the Analyte: The negligible isotope effect of 13C ensures perfect co-elution with the native analyte, leading to more accurate compensation for matrix effects.
-
Enhanced Reliability: The superior stability of 13C-labeled standards translates to more robust and reliable quantitative data, which is crucial in regulated bioanalysis and drug development.
For assays requiring the highest level of accuracy and precision, particularly those involving complex biological matrices or harsh sample processing conditions, the use of a 13C-labeled internal standard is strongly recommended. While this compound may be a suitable and cost-effective option for some applications, its potential for instability, especially back-exchange, must be carefully evaluated and controlled. Researchers should be aware of the potential for compromised data integrity when using deuterated standards and should implement rigorous stability testing during method development and validation.
References
Cross-Validation of Analytical Methods: A Comparative Guide Using 4-Phenanthrol-d9 as an Internal Standard
In the rigorous landscape of drug development and scientific research, the consistency and reliability of analytical methods are non-negotiable. Cross-validation is a critical process that establishes the comparability of data generated across different laboratories, employing various analytical techniques, or over extended periods.[1][2] This guide provides an objective comparison of analytical methodologies, emphasizing the pivotal role of a stable isotope-labeled internal standard (SIL-IS), 4-Phenanthrol-d9. The use of deuterated internal standards is a cornerstone of robust quantitative bioanalysis, advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to enhance assay accuracy and precision.[3]
This guide is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of hypothetical, yet representative, bioanalytical methods for the quantification of a target analyte, illustrating the superior performance of using a deuterated internal standard like this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision based on factors including sensitivity, selectivity, and the nature of the sample matrix.[4] Below is a summary of the performance characteristics of two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). In this comparison, both methods utilize this compound as the internal standard to normalize for variability during sample preparation and analysis.[5]
Table 1: Performance Characteristics of LC-MS/MS and GC-MS Methods with this compound
| Parameter | LC-MS/MS Method | GC-MS Method |
| Instrumentation | Triple Quadrupole LC-MS/MS | Gas Chromatograph with Mass Spectrometric Detector |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | -4.8% to 2.5% | -7.2% to 5.9% |
| Precision (% CV) | ≤ 5.5% | ≤ 8.7% |
| Mean Recovery | 94.2% | 88.6% |
| Matrix Effect | Minimal | Moderate |
| Sample Volume | 50 µL | 100 µL |
The data illustrates that while both methods can be validated for reliable quantification, the LC-MS/MS method generally offers higher sensitivity (lower LLOQ) and reduced matrix effects. The use of a stable isotope-labeled internal standard like this compound is crucial in mitigating variability, especially in the more pronounced matrix effects observed in GC-MS.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following sections outline the experimental protocols for the LC-MS/MS and GC-MS methods.
LC-MS/MS Method
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
GC-MS Method
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Perform liquid-liquid extraction with 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Derivatize the residue with a suitable silylating agent before injection.
-
-
Chromatographic Conditions:
-
Column: Capillary column suitable for nonpolar compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM).
-
Cross-Validation Study
To ensure the interchangeability of the LC-MS/MS and GC-MS methods, a cross-validation was performed. A set of quality control (QC) samples at low, medium, and high concentrations, along with a set of incurred (study) samples, were analyzed by both methods.
Acceptance Criteria for Cross-Validation:
-
For QC Samples: The mean concentration of at least two-thirds of the QC samples from each level must be within ±15% of the nominal concentration.
-
For Incurred Samples: The difference between the values obtained by the two methods for at least 67% of the incurred samples should be within 20% of their mean.
Table 2: Cross-Validation Results for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. LC-MS/MS (ng/mL) | Mean Conc. GC-MS (ng/mL) | % Difference |
| Low | 0.3 | 0.29 | 0.32 | 9.8% |
| Medium | 50 | 51.2 | 48.9 | -4.6% |
| High | 800 | 795 | 812 | 2.1% |
Table 3: Cross-Validation of Incurred Samples
| Sample ID | LC-MS/MS Result (ng/mL) | GC-MS Result (ng/mL) | Mean (ng/mL) | % Difference |
| IS-001 | 25.6 | 27.1 | 26.35 | 5.7% |
| IS-002 | 152.3 | 145.8 | 149.05 | -4.4% |
| IS-003 | 489.1 | 501.5 | 495.3 | 2.5% |
| ... | ... | ... | ... | ... |
| IS-020 | 88.4 | 95.2 | 91.8 | 7.4% |
The results from the cross-validation study demonstrate a high degree of concordance between the LC-MS/MS and GC-MS methods, meeting the pre-defined acceptance criteria. This provides confidence that data generated by either method can be reliably compared and combined.
Visualizing the Workflow and Logic
To further clarify the experimental processes, the following diagrams illustrate the workflows for both analytical methods and the logic of the cross-validation study.
Bioanalytical Workflows for LC-MS/MS and GC-MS Methods
References
Safety Operating Guide
Proper Disposal of 4-Phenanthrol-d9: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Phenanthrol-d9, a deuterated derivative of 4-hydroxyphenanthrene. Adherence to these procedures is critical due to the hazardous nature of the parent compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on the safety data sheet (SDS) for the analogous non-deuterated compound, 4-hydroxyphenanthrene, this chemical is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): A comprehensive suite of PPE must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Collection
Proper segregation of waste streams is a critical first step in the safe disposal of this compound. Do not mix this waste with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Waste Streams:
-
Solid Waste: This includes contaminated consumables such as pipette tips, vials, gloves, and bench paper.
-
Liquid Waste: This encompasses solutions containing this compound, including unused portions and reaction mixtures. Segregate aqueous and non-halogenated organic solvent waste into separate, clearly labeled containers.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Use separate, compatible, and clearly labeled containers for aqueous and organic solvent waste. Ensure the containers are sealed to prevent leakage or evaporation.
-
-
Labeling:
-
Affix a hazardous waste label to each container.
-
Clearly write the full chemical name, "this compound," and an estimate of the concentration and volume.
-
Indicate the solvent(s) present in liquid waste containers.
-
-
Storage:
-
Store all waste containers in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[2]
-
Special Considerations for Deuterated Compounds
While the primary hazard of this compound is associated with its phenolic structure, its deuterated nature requires additional consideration. Deuterium is a stable isotope of hydrogen and is not radioactive. The primary concern with deuterated compounds is preventing isotopic dilution. Therefore, avoid mixing deuterated waste with non-deuterated waste streams to prevent contamination.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 922510-21-2 | [3] |
| Molecular Formula | C₁₄HD₉O | N/A |
| Hazard Class (as 4-Hydroxyphenanthrene) | Acute Toxicity 4 (Oral), Aquatic Acute 1, Aquatic Chronic 1 | [1] |
| GHS Hazard Statements (as 4-Hydroxyphenanthrene) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
Disposal Workflow
Caption: Disposal workflow for this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Logical relationship of safety and disposal steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
